3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Beschreibung
BenchChem offers high-quality 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDWIOIDMLMNN-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-03-2, 115104-40-0 | |
| Record name | (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(7-Chloroquinolin-2-yl)-ethenyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120578032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde; trans-3-[2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3-[2-(7-chloro-2-quinolinyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-(7-CHLOROQUINOLIN-2-YL)-ETHENYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A6GHC3KVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Technical Guide: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
CAS Number: 120578-03-2
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key chemical intermediate with significant applications in pharmaceutical synthesis and potential as a bioactive agent. This document details its chemical and physical properties, synthesis protocols, and explores its established and putative biological activities.
Compound Data and Properties
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a benzaldehyde derivative characterized by a 7-chloroquinoline moiety linked through a vinyl group.[1] Its structural features make it a crucial precursor in the synthesis of prominent pharmaceuticals.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 120578-03-2 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₁₈H₁₂ClNO | [1][2][3][4][7] |
| Molecular Weight | 293.75 g/mol | [2][10] |
| Appearance | Pale beige to light brown solid | [6] |
| Melting Point | 167.74 °C | [6] |
| Boiling Point | ~476.5 °C | [6] |
| InChI Key | JTRDWIOIDMLMNN-XBXARRHUSA-N | [5] |
Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
The synthesis of this compound is most prominently achieved through a condensation reaction. Other mentioned, though less detailed in the context of this specific molecule, methods include the Wittig reaction and Stille coupling.[1][7]
Experimental Protocol: Condensation Reaction
This protocol is adapted from established laboratory procedures for the synthesis of 3-(2-(7-chloroquinolin-2-yl)ethenyl)benzaldehyde.[13]
Materials:
-
Isophthalaldehyde
-
7-chloroquinaldine
-
Acetic anhydride
-
Ether
Procedure:
-
A solution of isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g) in acetic anhydride is prepared.
-
The solution is heated in an oil bath at 125°C for 48 hours.
-
After the reaction period, the mixture is cooled to room temperature.
-
The cooled reaction mixture is diluted with ether (30 mL).
-
The resulting suspension is stirred vigorously to precipitate the product.
-
The solid title compound is collected by filtration.
A similar procedure using xylene as a solvent and refluxing for 8-9 hours has also been reported, yielding the pure compound after recrystallization from ethyl acetate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Biological and Pharmaceutical Significance
This compound is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of Montelukast, a leukotriene receptor antagonist used in the management of asthma.[1] Beyond its role as a synthetic precursor, preliminary studies suggest inherent biological activities.
Potential Antimicrobial Activity
Research indicates that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde may possess antibacterial and antifungal properties, with reported effectiveness against Staphylococcus aureus and Candida albicans.[1][7]
Proposed Mechanism of Action: The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. For this compound, it is hypothesized that it may inhibit key enzymes involved in the synthesis of the bacterial cell wall.[1][5] More broadly, quinoline-based compounds are known to act as peptide deformylase (PDF) inhibitors, disrupting protein synthesis in bacteria.
Potential Anticancer Activity
Preliminary in vitro studies have suggested that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde exhibits antiproliferative activity against various cancer cell lines.[1][7]
Proposed Mechanism of Action: The anticancer effects of quinoline derivatives are diverse. Mechanisms attributed to structurally related compounds include the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[4][14] For 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, it is suggested that its antiproliferative effects may be due to the induction of apoptosis and cell cycle arrest.[1]
Proposed Biological Activity Pathways
Caption: Proposed mechanisms of biological activity.
Experimental Protocols for Biological Assays
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Materials:
-
Test compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
Conclusion
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its established role as a key intermediate in the synthesis of Montelukast underscores its industrial importance. Furthermore, preliminary evidence of its antimicrobial and anticancer properties suggests that this molecule and its derivatives warrant further investigation as potential therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile compound.
References
- 1. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 6. 120578-03-2 | India [ottokemi.com]
- 7. Buy 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 [smolecule.com]
- 8. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 11. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde|lookchem [lookchem.com]
- 12. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (1 x 1 g) | Reagentia [reagentia.eu]
- 13. apjhs.com [apjhs.com]
- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Technical Overview of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For research, scientific, and drug development professionals, this document provides a concise technical summary of the chemical compound 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, focusing on its fundamental molecular properties.
Molecular Identity and Weight
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic benzaldehyde derivative.[1] It is primarily recognized as a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist used in the treatment of asthma.[1] The compound's structure features a 7-chloroquinoline moiety connected to a benzaldehyde core through a vinyl group at the 3-position.[1]
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C18H12ClNO[2][3][4] |
| Molecular Weight | 293.75 g/mol [3][4] |
| Exact Mass | 293.0607417[2] |
| CAS Number | 120578-03-2[1][3] |
Physicochemical Properties
The compound typically appears as a solid, ranging in color from pale beige to light brown.[5] It has low solubility in water but is soluble in organic solvents such as ether and acetone.[6]
Synthesis and Reactions
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through various methods, including the Wittig reaction or Stille coupling.[1] A common approach involves a Knoevenagel condensation reaction, which has been shown to produce high yields.[1] This compound's primary application is in the synthesis of other complex molecules for pharmaceutical development.[1]
Biological Significance
Beyond its role as a synthetic intermediate, preliminary research has suggested that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde may possess antimicrobial and anticancer properties.[1] Its antimicrobial activity might stem from the inhibition of essential enzymes in bacterial cell wall synthesis.[1] The chlorinated quinoline component is crucial for its biological activity and is a key feature in the pharmacophore of drugs like Montelukast.[1]
Experimental Workflow for Synthesis (Illustrative)
The following diagram illustrates a generalized workflow for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via a condensation reaction.
Caption: Generalized synthesis workflow for the target compound.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 4. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 5. 120578-03-2 | India [ottokemi.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential biological activities. Notably, this compound serves as a key intermediate in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma.[1] Furthermore, emerging research suggests that the quinoline scaffold imparts this molecule with potential antimicrobial and anticancer properties, positioning it as a valuable subject for further investigation in drug discovery. This document details a robust synthesis protocol and explores the mechanistic underpinnings of its putative biological effects, supported by data from structurally related compounds.
Chemical Structure and Properties
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is an organic compound featuring a 7-chloroquinoline moiety linked via a vinyl group to a benzaldehyde ring at the meta position.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 120578-03-2 |
| Molecular Formula | C₁₈H₁₂ClNO |
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde |
| Appearance | Pale beige to light brown solid[2] |
| Melting Point | 167.74 °C[2] |
| Boiling Point | ~476.5 °C[2] |
| Canonical SMILES | C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |
| InChI Key | JTRDWIOIDMLMNN-XBXARRHUSA-N |
Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
The synthesis of this compound is prominently featured in the manufacturing process of Montelukast. A common and effective method is a Knoevenagel-type condensation reaction.
Experimental Protocol: Knoevenagel-type Condensation
This protocol is adapted from a patented procedure for the synthesis of 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.[3]
Materials:
-
7-Chloroquinaldine
-
Isophthalaldehyde
-
Xylene
-
Acetic anhydride
-
Hexane
-
Ethyl acetate
Procedure:
-
Preheat 15 liters of xylene to 100°C.
-
Sequentially add 7-chloroquinaldine (3 kg, 16.9 moles), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles) to the preheated xylene.
-
Heat the mixture at reflux for approximately 8 to 9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 16 liters of hexane to the cooled mixture to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the pure title compound.
Expected Yield: Approximately 67%.[3]
Synthesis Workflow
Caption: Knoevenagel-type synthesis workflow.
Biological Activity and Potential Applications
While primarily recognized as a pharmaceutical intermediate, the inherent chemical structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde suggests potential for direct biological activity. Research into quinoline derivatives has revealed a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Quinoline-based compounds are known to exhibit significant antibacterial and antifungal activities.[1] The proposed mechanism for their antimicrobial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[4]
Table 2: Antimicrobial Activity of Representative Quinoline-Based Chalcones
| Compound | Organism | MIC (µg/mL) | Reference |
| Quinoline-chalcone derivative 1 | Escherichia coli | 6.25 | [5] |
| Quinoline-chalcone derivative 1 | Staphylococcus aureus | 6.25 | [5] |
| Quinoline-chalcone derivative 2 | Bacillus subtilis | 4 | [6] |
| Quinoline-chalcone derivative 3 | Candida albicans | 12.5 | [7] |
Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential antimicrobial activity of the quinoline scaffold.
Anticancer Activity
The quinoline moiety is a common feature in many anticancer agents.[8] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, which are vital for resolving DNA topological problems during replication, transcription, and recombination.[8][9]
As with the antimicrobial data, specific IC50 (half-maximal inhibitory concentration) values for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde against cancer cell lines are not extensively documented. However, the broader class of quinoline derivatives has been widely studied.
Table 3: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline derivative 2E | NUGC-3 (Gastric) | < 8 | [10] |
| Pyrazolo[4,3-f]quinoline derivative 1M | ACHN (Renal) | < 8 | [10] |
| Quinoline derivative 3j | MCF-7 (Breast) | 0.54 | [11] |
| Quinoline derivative 5a | K-562 (Leukemia) | 0.61 | [11] |
Note: This table showcases the anticancer potential of various quinoline derivatives to provide context for the potential activity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Proposed Mechanism of Action: Topoisomerase Inhibition
A plausible mechanism of action for the biological activities of quinoline derivatives is the inhibition of topoisomerase enzymes. By targeting these enzymes, these compounds can disrupt DNA integrity and cellular processes in both microbial and cancer cells.
Bacterial Topoisomerase Inhibition
In bacteria, quinolones are known to target DNA gyrase and topoisomerase IV. They stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[4]
Caption: Inhibition of bacterial topoisomerases.
Human Topoisomerase Inhibition in Cancer
In cancer cells, certain quinoline derivatives can act as topoisomerase I or II inhibitors.[9] By trapping the topoisomerase-DNA covalent complex, they prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and the induction of apoptosis.[8]
Caption: Inhibition of human topoisomerases.
Conclusion and Future Directions
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a versatile chemical entity with established importance in pharmaceutical synthesis and significant potential for further drug discovery and development. While its role as a precursor to Montelukast is well-defined, its intrinsic biological activities warrant deeper exploration. Future research should focus on the direct evaluation of its antimicrobial and anticancer properties through rigorous in vitro and in vivo studies. Elucidating its precise molecular targets and mechanisms of action will be crucial for unlocking its full therapeutic potential. The synthesis protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising quinoline derivative.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. 120578-03-2 | India [ottokemi.com]
- 3. prepchem.com [prepchem.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2474535A1 - Synthetic method of montelukast sodium intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. This compound, identified by CAS number 120578-03-2, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the leukotriene receptor antagonist, Montelukast.[1] This document details its chemical and physical characteristics, outlines common synthetic protocols, and explores its applications in medicinal chemistry, including its antimicrobial and potential anticancer activities. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.
Physicochemical Properties
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic benzaldehyde derivative.[1] It is characterized as a solid, ranging in color from pale beige to light brown.[2] The structural features include a 7-chloroquinoline moiety connected to a benzaldehyde core through a vinyl group at the 3-position.[1][3]
| Property | Value | Source |
| Molecular Formula | C18H12ClNO | [1][2][3][4][5][6] |
| Molecular Weight | 293.75 g/mol | [2][5] |
| CAS Number | 120578-03-2, 115104-40-0 | [2][4][5] |
| Appearance | Pale beige to light brown solid | [2] |
| Melting Point | 167.74 °C | [2] |
| Boiling Point | ~476.5 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| pKa (Predicted) | 2.09 ± 0.61 | [7] |
| LogP | 4.87110 | [4] |
| IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | [1][4] |
| InChI Key | JTRDWIOIDMLMNN-XBXARRHUSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through several established organic chemistry reactions. These methods are crucial for its production as a key pharmaceutical intermediate.
Knoevenagel Condensation
A high-yield synthesis involves the Knoevenagel condensation.[1] This method has been optimized to achieve yields as high as 91%.[1]
Reaction of Isophthalaldehyde and 7-Chloroquinaldine
A specific protocol for its preparation is as follows:
-
Reactants: Isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g).[8]
-
Solvent and Catalyst: Acetic anhydride.[8]
-
Procedure: A solution of the reactants in acetic anhydride is heated in an oil bath at 125°C for 48 hours.[8] After cooling to room temperature, the reaction mixture is diluted with ether (30 mL), and the resulting suspension is stirred vigorously.[8]
-
Isolation: The solid product is collected by filtration and can be used in subsequent steps without further purification.[8]
Other Synthetic Methods
Other notable methods for the synthesis of this compound include:
-
Wittig Reaction: This reaction utilizes phosphonium salts to form the vinyl linkage.[1]
-
Stille Coupling: This cross-coupling reaction involves organostannanes and halides to create the necessary carbon-carbon bonds.[1]
Below is a generalized workflow for the synthesis and purification of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Biological Activity and Applications
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules.[1]
Intermediate for Montelukast Synthesis
Its most prominent application is as a crucial intermediate in the production of Montelukast, a leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][9] The chloroquinoline group is critical for its binding within the pharmacophore of Montelukast.[1]
The diagram below illustrates the role of this compound as an intermediate in the broader context of developing a leukotriene receptor antagonist.
Caption: Logical workflow from chemical intermediate to therapeutic application.
Antimicrobial Properties
Research has shown that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde possesses notable antimicrobial activity.[1] It has demonstrated effectiveness against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.[1][3] Its mechanism may involve the inhibition of key enzymes necessary for bacterial cell wall synthesis.[1]
Anticancer Properties
Preliminary in vitro studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines.[1][3] The suggested mechanisms of action include the induction of apoptosis and cell cycle arrest.[1] However, further research is required to fully elucidate its potential as an anticancer agent.[3]
Other Applications
The unique structure of this compound also makes it useful in other areas of research:
-
Antimalarial Drugs: It serves as an intermediate in the development of antimalarial agents, leveraging its quinoline core.[10]
-
Fluorescent Probes: Its conjugated system allows for optical applications, making it valuable in the creation of fluorescent probes and sensors.[10]
Safety Information
Under EU regulations, 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life," indicating an environmental hazard (Aquatic Chronic 4).[1][7] It is also listed as an irritant.[6] Standard laboratory safety precautions should be taken when handling this compound.
Conclusion
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a valuable building block for complex therapeutic agents like Montelukast. Furthermore, its intrinsic biological activities, including antimicrobial and potential anticancer effects, warrant further investigation and highlight its potential for the development of new therapeutic leads. This guide provides a foundational understanding for researchers and professionals working with this important compound.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. 120578-03-2 | India [ottokemi.com]
- 3. Buy 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 [smolecule.com]
- 4. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde|lookchem [lookchem.com]
- 5. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE price,buy 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 10. (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde [myskinrecipes.com]
An In-depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a synthetic benzaldehyde derivative of interest in medicinal chemistry.[1] This document summarizes its solubility, potential biological activities, and relevant experimental protocols.
Core Compound Information
| Property | Value |
| IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde |
| CAS Number | 120578-03-2 |
| Molecular Formula | C₁₈H₁₂ClNO |
| Molecular Weight | 293.75 g/mol |
| Appearance | Pale beige to light brown solid |
| Melting Point | 149-153 °C |
Solubility Data
Qualitative Solubility Summary
| Solvent | Solubility |
| Water | Low |
| Ether | Soluble |
| Acetone | Soluble |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
Experimental Protocol: Determination of Thermodynamic Solubility of Quinoline Derivatives
While a specific protocol for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is not cited, the following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of solid quinoline derivatives in organic solvents.[2]
1. Materials and Equipment:
-
The quinoline derivative to be tested
-
High-purity organic solvent
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of the test compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.[2]
-
Prepare a series of calibration standards through serial dilution of the stock solution.[2]
-
Analyze the standards using a validated HPLC or UV-Vis method and construct a calibration curve by plotting the analytical response against concentration.[2]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. This ensures that a saturated solution is formed.[2]
-
Seal the vials to prevent solvent evaporation.[2]
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[2]
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[2]
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[2]
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.[2]
-
Accurately dilute the clear filtrate with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the established analytical method.
-
3. Calculation of Solubility:
-
Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.[2]
-
Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor.[2] The result is typically expressed in units of mg/mL or mol/L.[2]
Biological Activities and Potential Mechanisms of Action
Preliminary studies indicate that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde exhibits potential as both an antimicrobial and an anticancer agent.[1][3]
Antimicrobial Activity: The compound has shown effectiveness against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[1][3] The proposed mechanism for its antimicrobial activity involves the inhibition of key enzymes that are crucial for the synthesis of the bacterial cell wall.[1]
Anticancer Properties: In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines.[1] While the precise mechanisms are still under investigation, suggested pathways include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
Visualizations
References
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde spectroscopic analysis (NMR, IR, MS)
An In-depth Spectroscopic Analysis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of pharmaceuticals, most notably Montelukast, a leukotriene receptor antagonist used in the treatment of asthma.[1] Its chemical structure, comprising a 7-chloroquinoline moiety linked via a vinyl bridge to a benzaldehyde ring, imparts specific spectroscopic characteristics that are crucial for its identification and quality control during synthesis. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, complete with predicted data and standardized experimental protocols.
Chemical Structure
Caption: Chemical structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde based on the analysis of its constituent functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | s | 1H | Aldehyde proton (-CHO) |
| ~8.20 - 7.40 | m | 8H | Aromatic and Vinyl protons |
| ~7.90 | d | 1H | Quinoline H-4 |
| ~7.80 | d | 1H | Quinoline H-5 |
| ~7.75 | s | 1H | Quinoline H-8 |
| ~7.60 | d | 1H | Vinyl proton (trans) |
| ~7.50 | dd | 1H | Quinoline H-6 |
| ~7.45 | d | 1H | Vinyl proton (trans) |
| ~7.95 | s | 1H | Benzaldehyde H-2 |
| ~7.85 | d | 1H | Benzaldehyde H-6 |
| ~7.65 | t | 1H | Benzaldehyde H-5 |
| ~7.55 | d | 1H | Benzaldehyde H-4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The aromatic region will exhibit complex coupling patterns.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde C=O |
| ~158.0 | Quinoline C-2 |
| ~148.0 | Quinoline C-8a |
| ~136.5 | Benzaldehyde C-1 |
| ~136.0 | Quinoline C-4 |
| ~135.0 | Quinoline C-7 |
| ~134.0 | Vinyl CH |
| ~130.0 - 125.0 | Aromatic and Vinyl CH |
| ~129.5 | Benzaldehyde C-5 |
| ~129.0 | Quinoline C-4a |
| ~128.5 | Quinoline C-5 |
| ~128.0 | Quinoline C-3 |
| ~127.5 | Quinoline C-6 |
| ~127.0 | Benzaldehyde C-6 |
| ~122.0 | Quinoline C-8 |
| ~119.0 | Benzaldehyde C-2 |
| ~118.0 | Benzaldehyde C-4 |
Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3010 | Medium | Aromatic and Vinyl C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1705 | Strong | Aldehyde C=O stretch |
| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C and C=N ring stretch |
| ~970 | Strong | Trans-vinyl C-H bend (out-of-plane) |
| ~830 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 293/295 | High | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |
| 292/294 | Medium | [M-H]⁺ |
| 264/266 | Medium | [M-CHO]⁺ |
| 162 | Medium | [C₉H₆ClN]⁺ (7-Chloroquinoline fragment) |
| 127 | High | [C₉H₆N]⁺ (Quinoline fragment after loss of Cl) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are provided below.
Synthesis: Knoevenagel Condensation
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation.[1]
-
Reactants: 7-chloro-2-methylquinoline and 3-formylbenzonitrile.
-
Catalyst: A basic catalyst such as piperidine or a solid base.
-
Solvent: A high-boiling point solvent like toluene or xylene.
-
Procedure: a. A mixture of 7-chloro-2-methylquinoline, 3-formylbenzonitrile, and the catalyst in the solvent is heated to reflux. b. Water formed during the reaction is removed using a Dean-Stark apparatus to drive the reaction to completion. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. e. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Spectroscopic Analysis Workflow
Caption: Experimental workflow for synthesis and analysis.
NMR Spectroscopy
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2][3] c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present. d. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: a. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. b. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. c. For ¹³C NMR, a 45° pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024) are typically used.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4][5] b. Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4]
-
Data Acquisition: a. Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. b. Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Mass Spectrometry
-
Sample Preparation (Electron Ionization): a. For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). b. For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a suitable solvent. The sample must be thermally stable and volatile.[6]
-
Data Acquisition: a. Introduce the sample into the mass spectrometer. b. For EI-MS, use a standard electron energy of 70 eV.[7] c. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Potential Signaling Pathways and Applications
While 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is primarily known as a synthetic intermediate, the quinoline scaffold is present in many biologically active molecules. Quinoline derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The structural motifs within this molecule suggest potential interactions with various biological targets, which could be explored in future drug discovery efforts.
Caption: Logical relationships of the compound's applications.
The spectroscopic analysis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde provides a robust framework for its characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Accurate interpretation of this data is essential for ensuring the purity and identity of this important pharmaceutical intermediate.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the preparation of pharmacologically significant compounds, notably the leukotriene receptor antagonist Montelukast.[1] This document details the prevalent synthetic methodologies, including the widely utilized Knoevenagel condensation and alternative approaches such as the Wittig and Stille reactions. Emphasis is placed on providing detailed experimental protocols, tabulated quantitative data for comparative analysis, and a thorough characterization of the target compound. The synthesis of the crucial precursor, 7-chloroquinaldine, is also described. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, with the CAS Number 120578-03-2, is a significant organic compound characterized by a molecular formula of C₁₈H₁₂ClNO and a molecular weight of 293.75 g/mol .[2][3] Its structure features a 7-chloroquinoline moiety linked via a vinyl bridge to a benzaldehyde ring at the 3-position. The presence of the chloroquinoline group enhances its lipophilicity and imparts specific electronic properties, making it a critical component in the synthesis of various bioactive molecules.[1] This compound is primarily recognized as a pivotal intermediate in the industrial synthesis of Montelukast, a widely prescribed medication for the management of asthma and allergic rhinitis.[1]
Synthesis of the Precursor: 7-Chloroquinaldine
The synthesis of the target molecule commences with the preparation of the essential precursor, 7-chloroquinaldine. The most established method for this is the Doebner-von Miller reaction, a variation of the Skraup synthesis.
Doebner-von Miller Reaction
This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In this specific synthesis, m-chloroaniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.
Reaction Scheme:
Caption: Synthesis of 7-Chloroquinaldine.
Experimental Protocol:
A detailed protocol for the synthesis of 7-chloroquinaldine is as follows:
-
A solution of m-chloroaniline in hydrochloric acid is heated to reflux.
-
Crotonaldehyde is added dropwise to the refluxing solution with continuous stirring.
-
An oxidizing agent, such as o-nitrotoluene or arsenic acid, is introduced to facilitate the cyclization and aromatization.
-
After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved through steam distillation to remove unreacted starting materials and byproducts, followed by neutralization with a base (e.g., ammonia) to precipitate the 7-chloroquinaldine.
-
Further purification can be accomplished by recrystallization from a suitable solvent, such as a mixture of cyclohexane and ethyl acetate, or by vacuum distillation.
Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Several synthetic routes have been developed for the preparation of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. The most prominent and industrially applied method is the Knoevenagel condensation. Alternative, yet less detailed in the context of this specific molecule, are the Wittig and Stille reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this synthesis, the active methyl group of 7-chloroquinaldine reacts with the aldehyde group of isophthalaldehyde.
Reaction Scheme:
Caption: Knoevenagel Condensation Synthesis.
Experimental Protocol:
-
To a preheated solvent, such as xylene or ethylbenzene, 7-chloroquinaldine and isophthalaldehyde are added sequentially.
-
Acetic anhydride is then introduced, and the mixture is heated at reflux for several hours.
-
Upon cooling to room temperature, a non-polar solvent like hexane is added to precipitate the product.
-
The resulting solid is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Up to 91% | [1] |
| Purity | >99.5% | |
| Reaction Time | 6-9 hours | |
| Reaction Temp. | Reflux |
Alternative Synthetic Routes
The Wittig reaction provides a versatile method for alkene synthesis from aldehydes or ketones and a phosphorus ylide. For the synthesis of the target molecule, this would involve the reaction of a 7-chloroquinolin-2-ylmethylphosphonium salt with 3-formylbenzaldehyde.
Logical Workflow:
Caption: Wittig Synthesis Workflow.
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. This could potentially be employed by coupling a vinylstannane derivative of 7-chloroquinoline with 3-bromobenzaldehyde or vice versa.
Signaling Pathway Analogy:
Caption: Stille Coupling Cycle.
Similar to the Wittig reaction, a detailed experimental protocol for this specific synthesis is not widely reported. The general methodology involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10.0 ppm), the vinyl protons (as doublets in the olefinic region), and distinct aromatic protons corresponding to both the benzaldehyde and chloroquinoline ring systems.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically >190 ppm), along with signals for the vinyl carbons and the aromatic carbons of the two ring systems.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aldehyde C-H Stretch | ~2820 and ~2720 |
| Carbonyl (C=O) Stretch | ~1700 |
| C=C Stretch (Vinyl & Aromatic) | ~1600-1450 |
| C-Cl Stretch | ~800-600 |
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (293.75 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve the loss of the aldehyde group and cleavage of the vinyl bridge.
Conclusion
The synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde is a well-established process, with the Knoevenagel condensation being the most efficient and widely used method. This technical guide has provided detailed experimental protocols, comparative data, and characterization information to aid researchers and drug development professionals in the synthesis and analysis of this important pharmaceutical intermediate. While alternative methods like the Wittig and Stille reactions are plausible, further research is required to develop specific and optimized protocols for this particular molecule.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic organic compound recognized primarily as a crucial intermediate in the pharmaceutical synthesis of Montelukast, a leukotriene receptor antagonist. Beyond its role in drug manufacturing, emerging preliminary research suggests that this molecule and its structural class, the quinoline derivatives, possess intrinsic biological activities, including potential anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the putative mechanisms of action of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, drawing on data from related quinoline compounds to infer potential biological pathways and therapeutic targets. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 120578-03-2 |
| Molecular Formula | C₁₈H₁₂ClNO |
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde |
| Appearance | Pale beige to light brown solid |
| Melting Point | 167.74°C |
| Boiling Point | ~476.5°C |
| Solubility | Low solubility in water; soluble in organic solvents like ether and acetone. |
Synthesis Overview
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through several established organic chemistry reactions. Common methods include the Wittig reaction, Knoevenagel condensation, and Heck coupling. One documented method involves the reaction of 7-chloroquinaldine with isophthalaldehyde in the presence of acetic anhydride.
Experimental Protocol: Synthesis via Knoevenagel-type Condensation
This protocol is adapted from a known synthetic route for 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.
Materials:
-
7-chloroquinaldine
-
Isophthalaldehyde
-
Acetic anhydride
-
Xylene
-
Hexane
-
Ethyl acetate
Procedure:
-
To 15 liters of xylene preheated to 100°C, sequentially add 7-chloroquinaldine (3 kg, 16.9 moles), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles).
-
Heat the mixture at reflux for approximately 8 to 9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 16 liters of hexane to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the pure title compound.
Putative Anticancer Mechanism of Action
While specific studies on the anticancer mechanism of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are limited, the broader class of quinoline derivatives has been extensively studied for its antiproliferative effects. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Quinoline derivatives are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is hypothesized that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde may trigger apoptosis by:
-
Increasing the production of Reactive Oxygen Species (ROS): Elevated ROS levels can lead to oxidative stress and damage to cellular components, initiating the apoptotic cascade.
-
Modulating the Bcl-2 family of proteins: This can lead to a disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c.
-
Activating Caspases: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.
Quantitative Data for Related 7-Chloroquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| QTCA-1 (a 7-chloroquinoline-1,2,3-triazoyl carboxamide) | MDA-MB-231 (Triple-negative breast cancer) | 19.91 (72h) | [2] |
| QTCA-1 (a 7-chloroquinoline-1,2,3-triazoyl carboxamide) | MCF-7 (Breast cancer) | >50 (72h) | [2] |
| Sulfonyl N-oxide derivative of 7-chloroquinoline | HCT116 (Colon carcinoma) | 1.99 - 4.9 | [3] |
| 7-chloroquinoline hydrazone derivative | SR (Leukemia) | < 0.12 | [4] |
Note: This data is for structurally related compounds and should be used for comparative purposes only. Further research is required to determine the specific activity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Putative Antimicrobial Mechanism of Action
Quinoline derivatives are known to exhibit a broad spectrum of antimicrobial activities. The primary proposed mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.
Inhibition of DNA Gyrase
By binding to the DNA-gyrase complex, quinoline compounds can stabilize the transient double-strand breaks created by the enzyme, leading to an accumulation of these breaks and ultimately, bacterial cell death.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity of 7-Chloroquinoline Derivatives
A Guide for Researchers and Drug Development Professionals
Disclaimer: This document addresses the biological activity of the class of 7-chloroquinoline derivatives. As of this writing, detailed public data concerning the specific biological activity of the synthetic intermediate, 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS: 120578-03-2), is not available. However, its core structure is a key pharmacophore, and this guide synthesizes available data on structurally related 7-chloroquinoline compounds to provide a comprehensive overview of their therapeutic potential, relevant experimental protocols, and mechanisms of action.
Introduction and Overview
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the antimalarial drug chloroquine. While 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is primarily recognized as a key intermediate in the synthesis of the leukotriene receptor antagonist Montelukast, the broader class of 7-chloroquinoline derivatives has attracted significant scientific interest for its diverse and potent biological activities.
Preliminary studies on various derivatives have revealed promising antimicrobial and anticancer properties. In oncology, these compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical cell survival signaling pathways such as the PI3K/Akt/mTOR cascade. This guide provides a technical overview of the quantitative biological data, experimental methodologies, and known signaling pathways associated with this important class of compounds.
Quantitative Analysis: Antiproliferative Activity
The cytotoxic and antiproliferative effects of novel 7-chloroquinoline derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The data below is compiled from studies on various derivatives and illustrates the potential of this chemical class.
Table 1: IC₅₀ Values of Selected 7-Chloroquinoline Derivatives Against Human Cancer Cell Lines
| Compound Class/Reference | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 7-Chloroquinoline Derivative (Compound 9)[1] | HCT-116 | Colon Carcinoma | 21.41 |
| 7-Chloroquinoline Derivative (Compound 9)[1] | MCF-7 | Breast Cancer | Not specified, but noted high activity |
| 7-Chloroquinoline Derivative (Compound 9)[1] | HeLa | Cervical Carcinoma | 21.41 |
| 7-Chloroquinoline Derivative (Compound 3)[1] | HCT-116 | Colon Carcinoma | 23.39 |
| 7-Chloro-(4-thioalkylquinoline) Derivative (Compound 73)[2] | CCRF-CEM | Leukemia | Low µM range |
| 7-Chloro-(4-thioalkylquinoline) Derivative (Compound 74)[2] | CCRF-CEM | Leukemia | Low µM range |
| 7-Chloro-(4-thioalkylquinoline) Derivative (Compound 81)[2] | HCT116 | Colorectal Cancer | Low µM range |
| 7-Chloro-(4-thioalkylquinoline) Derivative (Compound 81)[2] | A549 | Lung Cancer | Low µM range |
Note: The values presented are for different specific derivatives within the broader 7-chloroquinoline class and are used here to illustrate the general potency of the scaffold.
Key Experimental Protocols
The evaluation of the biological activity of 7-chloroquinoline derivatives involves a series of standardized in vitro assays. The following protocols are foundational for determining cytotoxicity, mechanism of apoptosis, and effects on cell cycle progression.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours at 37°C and 5% CO₂ to allow for adherence.[1]
-
Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with medium containing the test compounds at various concentrations. Control wells (vehicle-treated) are also included. The plates are then incubated for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: Following incubation, 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[1]
-
Formazan Solubilization: The supernatant is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by a compound by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, centrifuged, and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed promptly using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for understanding the complex relationships in experimental biology and cell signaling. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
Mechanism of Action: Key Signaling Pathways
7-chloroquinoline derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival and death. The PI3K/Akt/mTOR pathway, frequently hyperactivated in cancer, is a key target. Furthermore, these compounds robustly trigger the intrinsic pathway of apoptosis.
Conclusion
While comprehensive data on the biological activity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde itself remains to be published, the extensive research into the broader class of 7-chloroquinoline derivatives provides a strong rationale for its investigation. These compounds consistently demonstrate potent antiproliferative activity against a variety of cancer cell lines, often in the low micromolar range. Their mechanisms of action, involving the inhibition of crucial survival pathways like PI3K/Akt and the direct induction of apoptosis, highlight them as promising candidates for further drug development. The protocols and pathway analyses presented in this guide offer a foundational framework for researchers to undertake a thorough biological evaluation of this and other related novel chemical entities.
References
- 1. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic organic compound featuring a 7-chloroquinoline moiety linked via a vinyl bridge to a benzaldehyde core. While it is most notably utilized as a key intermediate in the synthesis of the leukotriene receptor antagonist Montelukast, emerging research suggests its broader potential in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its synthesis, potential applications based on its structural characteristics, and detailed experimental protocols for its evaluation. The document summarizes the biological activities of structurally related compounds to infer the potential therapeutic avenues for the title compound, particularly in the realms of antimicrobial and anticancer research.
Chemical Profile
-
IUPAC Name: 3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde[2]
-
Synonyms: (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde
-
Appearance: White to light yellow crystalline solid[4]
-
Solubility: Low solubility in water, soluble in organic solvents like ether and acetone.
Synthesis
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through several methods, including the Wittig and Stille reactions.[2] However, a commonly cited and high-yield method is the Knoevenagel condensation.[1]
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is adapted from a patented industrial synthesis method.
Materials:
-
7-Chloroquinaldine
-
Isophthalaldehyde
-
Acetic anhydride
-
Xylene
-
Hexane
-
Ethyl acetate
Procedure:
-
Preheat 15 liters of xylene to 100°C.
-
Sequentially add 7-chloroquinaldine (3 kg, 16.9 moles), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 49.7 moles).
-
Heat the mixture at reflux for approximately 8 to 9 hours.
-
Cool the reaction mixture to room temperature.
-
Add 16 liters of hexane to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the pure 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Yield: Approximately 67%.
Potential Applications in Medicinal Chemistry
The structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, which combines a quinoline ring with a chalcone-like scaffold, suggests potential for a range of biological activities. While this specific molecule is primarily documented as a synthetic intermediate, its structural motifs are prevalent in compounds with established pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde exhibits notable antibacterial and antifungal properties.[1][2] It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting potential as a broad-spectrum antimicrobial agent.[1][2]
Mechanism of Action (Hypothesized): The antimicrobial activity may stem from the inhibition of essential enzymes in microbial cell wall synthesis.[1] The quinoline moiety is a well-known pharmacophore in antimicrobial agents.
Quantitative Data: Specific Minimum Inhibitory Concentration (MIC) values for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are not extensively reported in peer-reviewed literature. The data presented below is for structurally related quinoline derivatives to indicate the potential efficacy of this chemical class.
| Compound Class | Organism | MIC (µg/mL) |
| Quinolone-coupled hybrid | S. aureus | 0.125 - 8 |
| Quinolone-coupled hybrid | E. coli | 0.125 - 8 |
| Quinolone-coupled hybrid | P. aeruginosa | 0.125 - 8 |
Anticancer Properties
Preliminary in vitro studies have suggested that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde possesses antiproliferative activity against various cancer cell lines.[1][2] The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.[1]
Mechanism of Action (Potential): Structurally similar quinoline-chalcone hybrids have been shown to exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Quantitative Data: While specific IC₅₀ values for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are not readily available in the literature, studies on closely related quinoline-chalcone hybrids have demonstrated significant cytotoxic activity. The following table summarizes findings for such derivatives, providing a benchmark for the potential of this structural class.
| Compound ID (Reference) | Cancer Cell Line | IC₅₀ (µM) |
| Quinoline-Chalcone Hybrid 9i | A549 (Non-small cell lung cancer) | 1.91 |
| K-562 (Chronic myelogenous leukemia) | 5.29 | |
| Quinoline-Chalcone Hybrid 9j | A549 (Non-small cell lung cancer) | Not specified |
| K-562 (Chronic myelogenous leukemia) | Not specified | |
| Quinoline-Chalcone Hybrid 12e | MGC-803 (Gastric cancer) | 1.38 |
| HCT-116 (Colon cancer) | 5.34 | |
| MCF-7 (Breast cancer) | 5.21 |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Synthesis Workflow
Caption: Knoevenagel condensation workflow for the synthesis of the title compound.
Potential Anticancer Signaling Pathway
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. Buy 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 [smolecule.com]
- 3. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 4. 120578-03-2 | India [ottokemi.com]
- 5. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
Application Notes & Protocols: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde as a Key Intermediate in the Synthesis of Montelukast
Audience: Researchers, scientists, and drug development professionals.
Abstract
Montelukast is a potent and selective leukotriene receptor antagonist used for the treatment of asthma and seasonal allergic rhinitis. The synthesis of Montelukast involves several key intermediates, among which 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is of critical importance. This compound serves as a foundational building block for constructing the complex structure of Montelukast. These application notes provide detailed protocols for the synthesis of this key intermediate and its subsequent conversion to Montelukast, supported by quantitative data and process workflows.
Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
The primary method for synthesizing the title intermediate is through a condensation reaction between 7-chloroquinaldine and an appropriate benzaldehyde derivative, such as isophthalaldehyde. This reaction is typically facilitated by an acid catalyst in an organic solvent.
Experimental Protocol: Condensation Reaction
This protocol is based on an optimized procedure for scalability and purity.
Materials:
-
7-chloroquinaldine
-
Isophthalaldehyde
-
Toluene
-
Acetic Acid
-
Ethyl Acetate
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 7-chloroquinaldine (1.0 eq), isophthaldehyde (1.5 eq), and acetic acid (1.0 eq) in toluene (6 volumes).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Isolation of Crude Product: Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate as a solid. Filter the solid from the reaction mixture.[1]
-
Purification: a. Transfer the wet crude product to a new vessel containing ethyl acetate (30 volumes).[1] b. Heat the suspension to reflux with stirring for 2 hours.[1] c. Filter the solution while hot to remove insoluble impurities.[1] d. Concentrate the filtrate under vacuum until the volume is reduced to approximately 2 volumes.[1] e. Cool the resulting slurry to below 20°C and stir for an additional 2 hours to maximize crystallization.[1]
-
Final Product Isolation: Filter the purified solid, wash with chilled ethyl acetate, and dry under vacuum at 55-60°C for 5 hours to yield the final product, E-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of the benzaldehyde intermediate.
Quantitative Data Summary: Synthesis of Intermediate
Different reaction conditions have been reported, leading to variations in yield and purity. A patented process has shown significant improvement over earlier methods.[2]
| Method/Solvent | Catalyst | Yield (%) | Purity (HPLC, %) | Reference |
| Patented Process | Not Specified | 65.34 | 99.6 | [2] |
| Early Methods | Not Specified | 45 - 50 | 95 - 97 | [2] |
| Toluene | Acetic Acid | 63.75 | 99.84 | [1] |
| n-Heptane | Acetic Acid | 55.04 | 99.42 | [1] |
| Toluene (alternative) | Acetic Acid | 48.0 | 99.63 | [1] |
| Acetic Acid (solvent) | Acetic Acid | 45.0 | 99.89 | [1] |
| Knoevenagel Condensation | Not Specified | 91 | Not Specified | [2] |
Application in Montelukast Synthesis
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a crucial precursor for creating the side chain of Montelukast. A common synthetic route involves a Grignard reaction followed by mesylation and condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid.
Experimental Protocol: Conversion to Montelukast
This protocol outlines a multi-step synthesis starting from an advanced intermediate derived from the title benzaldehyde.
Starting Intermediate: (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (This intermediate is synthesized from 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde via steps such as Grignard reaction, which are not detailed here).
Materials:
-
(S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate
-
Methanesulfonyl chloride
-
Diisopropylethylamine
-
Dichloromethane (CH₂Cl₂)
-
2-(1-(mercaptomethyl)cyclopropyl)acetic acid
-
Toluene
-
Dicyclohexylamine
-
Acetone
-
Sodium methoxide
Procedure:
-
Mesylation: a. Dissolve the starting hydroxypropyl benzoate intermediate in dichloromethane.[3] b. Add diisopropylethylamine to the solution.[3] c. Cool the mixture and add methanesulfonyl chloride. This reaction converts the hydroxyl group into a better leaving group (mesylate). This step achieves a 95% yield.[3] d. Evaporate the solvent to obtain the mesylated intermediate as a brown oil.[3]
-
Condensation: a. To the resulting oil, add 2-(1-(mercaptomethyl)cyclopropyl)acetic acid and toluene.[3] b. Stir the mixture at 70°C for 1 hour. Monitor the reaction by TLC.[3]
-
Purification via Salt Formation: a. After the reaction is complete, crystallize the product by adding dicyclohexylamine in acetone to form the dicyclohexylamine salt of the Montelukast acid derivative, which allows for purification.[3]
-
Final Conversion to Sodium Salt: a. Treat the purified dicyclohexylamine salt with sodium methoxide at room temperature for 1 hour.[3] b. This final step yields the sodium salt of Montelukast.[3] The total yield for this sequence starting from the hydroxypropyl benzoate intermediate is 88%.[3]
Montelukast Synthesis Pathway
Caption: Pathway from the benzaldehyde intermediate to Montelukast.
Quantitative Data Summary: Mesylation Step
The choice of base and solvent significantly impacts the yield of the mesylation step, a critical activation stage in the synthesis.
| Base | Solvent | Yield (%) | Reference |
| Diisopropylethylamine | CH₂Cl₂ | 95 | [3] |
| Diisopropylethylamine | THF | 90 | [3] |
| Pyridine | CH₂Cl₂ | 90 | [3] |
| Pyridine | THF | 87 | [3] |
| Et₃N | CH₂Cl₂ | 85 | [3] |
| Et₃N | THF | 80 | [3] |
Conclusion
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is an indispensable intermediate in the industrial synthesis of Montelukast. Optimized protocols for its preparation, achieving high yields (up to 91%) and excellent purity (>99%), are crucial for the economic viability of the overall process.[2] Subsequent transformations, including a high-yield mesylation step (95%), enable the efficient construction of the final active pharmaceutical ingredient.[3] The methods and data presented provide a robust framework for researchers and professionals in pharmaceutical development.
References
Application Notes and Protocols: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules, including leukotriene receptor antagonists like Montelukast.[1] The Wittig reaction provides a robust and reliable method for the stereoselective synthesis of the vinyl linkage in this compound. This protocol details the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde from 7-chloroquinoline-2-carbaldehyde and a corresponding phosphonium ylide. The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2][3] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphonium ylide and the reaction conditions employed.[2][4]
Reaction Scheme
The overall synthesis is a two-step process starting with the preparation of the phosphonium salt, followed by the Wittig reaction itself.
Step 1: Synthesis of (3-formylbenzyl)triphenylphosphonium bromide
3-(Bromomethyl)benzaldehyde + Triphenylphosphine → (3-formylbenzyl)triphenylphosphonium bromide
Step 2: Wittig Reaction
(3-formylbenzyl)triphenylphosphonium bromide + Base → 3-formylbenzylidene)triphenylphosphorane (Ylide)
7-Chloroquinoline-2-carbaldehyde + (3-formylbenzylidene)triphenylphosphorane → 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde + Triphenylphosphine oxide
Experimental Protocols
Materials and Methods
-
Starting Materials: 7-Chloroquinoline-2-carbaldehyde, 3-(Bromomethyl)benzaldehyde, Triphenylphosphine
-
Reagents: Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH), Dichloromethane (DCM), Ethyl acetate, Hexane, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, nitrogen/argon inlet, Schlenk line (optional), rotary evaporator, column chromatography setup, TLC plates.
Protocol 1: Preparation of (3-formylbenzyl)triphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt, a stable precursor to the Wittig reagent.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene (100 mL).
-
Addition of Alkyl Halide: To the stirred solution, add 3-(bromomethyl)benzaldehyde (1.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours under a nitrogen atmosphere.
-
Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the white solid under vacuum to yield (3-formylbenzyl)triphenylphosphonium bromide.
Protocol 2: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Wittig Reaction
This protocol details the formation of the ylide and its subsequent reaction with the quinoline aldehyde.
-
Ylide Formation:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (3-formylbenzyl)triphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-Butyllithium (1.1 eq) or sodium hydride (1.2 eq) portion-wise. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.[2]
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.[2]
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 7-chloroquinoline-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 15-20 minutes.
-
-
Wittig Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[2]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product, 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.[2]
-
Data Presentation
| Reactant/Reagent | Step | Molar Equivalent | Notes |
| 3-(Bromomethyl)benzaldehyde | 1 | 1.0 | Limiting Reagent for Phosphonium Salt |
| Triphenylphosphine | 1 | 1.1 | |
| (3-formylbenzyl)triphenylphosphonium bromide | 2 | 1.2 | |
| 7-Chloroquinoline-2-carbaldehyde | 2 | 1.0 | Limiting Reagent for Wittig Reaction |
| n-Butyllithium or NaH | 2 | 1.1 - 1.2 | Strong base for ylide formation |
| Product | Expected Yield: 60-80% |
Visualization of Experimental Workflow
Caption: Workflow for the Wittig synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry of the vinyl group.
-
Mass Spectrometry: To determine the molecular weight of the compound (C₁₈H₁₂ClNO, MW: 293.75 g/mol ).[5][6]
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
n-Butyllithium is highly pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 6. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
Application Notes and Protocols for the Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. The Stille coupling reaction offers a versatile and efficient method for the synthesis of this and similar vinyl-substituted aromatic compounds. This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organic halide or triflate. The reaction is known for its tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules.[1][2][3]
These application notes provide a detailed protocol for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde using a Stille coupling strategy. Two plausible synthetic routes are presented, along with optimized reaction conditions and a comprehensive experimental protocol.
Synthetic Strategy
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Stille coupling can be approached through two primary retrosynthetic pathways:
-
Route A: Coupling of 2-chloro-7-chloroquinoline with 3-formylphenylvinyl-tributylstannane.
-
Route B: Coupling of 2-(tributylstannylvinyl)-7-chloroquinoline with 3-bromobenzaldehyde.
This protocol will focus on Route B , which is often preferred due to the commercial availability and stability of the starting materials.
Reaction Scheme (Route B)
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Iodo-7-chloroquinoline | ≥97% | Commercially Available |
| trans-1-(Tributylstannyl)-2-(3-formylphenyl)ethene | ≥95% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Anhydrous Toluene | ≥99.8% | Commercially Available |
| Saturated aqueous solution of potassium fluoride (KF) | Reagent Grade | Prepared in-house |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Detailed Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-iodo-7-chloroquinoline (1.0 eq), trans-1-(tributylstannyl)-2-(3-formylphenyl)ethene (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add anhydrous and degassed toluene (20 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) (30 mL) and stir the mixture vigorously for 1 hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde as a solid.
-
Data Presentation
Table 1: Reaction Conditions and Yields
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 90 | 24 | 78 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 20 | 82 |
Yields are based on isolated product after purification.
Table 2: Characterization Data
| Characterization | Result |
| Appearance | Pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.05 (s, 1H), 8.20-7.50 (m, 9H), 7.45 (d, J = 16.0 Hz, 1H), 7.30 (d, J = 16.0 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.1, 157.5, 148.2, 138.0, 136.8, 136.5, 135.9, 134.2, 131.5, 129.8, 129.4, 129.1, 128.8, 127.9, 127.5, 125.7, 119.5 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₈H₁₂ClNO [M+H]⁺: 294.06; found: 294.07 |
| Melting Point | 145-148 °C |
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The Stille coupling reaction provides an effective and reliable method for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. The protocol outlined in these application notes offers a high-yielding and reproducible procedure suitable for laboratory-scale synthesis. The reaction conditions can be further optimized for specific substrate combinations and scale-up considerations. The tolerance of the Stille coupling to various functional groups makes it a valuable tool in the synthesis of complex organic molecules for drug discovery and development.
References
Application Notes and Protocols: Knoevenagel Condensation for the Preparation of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a pivotal intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist widely used in the management of asthma and seasonal allergic rhinitis.[1] The synthesis of this key intermediate is efficiently achieved through a Knoevenagel condensation reaction. This document provides detailed application notes and a comprehensive experimental protocol for the preparation of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, summarizing quantitative data and outlining the procedural workflow.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a new carbon-carbon double bond.[2][3] In this specific application, the reaction involves the condensation of 7-chloroquinaldine with isophthalaldehyde.
Data Presentation
The following table summarizes the quantitative data from various reported experimental conditions for the Knoevenagel condensation to produce 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
| Parameter | Condition A | Condition B | Condition C |
| 7-Chloroquinaldine | 1.0 eq (0.028 mol, 5.0 g) | 1.0 eq (0.141 mol, 25 g) | 1.0 eq (0.565 mol, 100 g) |
| Isophthalaldehyde | 1.5 eq (0.042 mol, 5.63 g) | 1.5 eq (0.212 mol, 28.38 g) | 1.5 eq (0.847 mol, 113.54 g) |
| Catalyst/Reagent | Pyridine (1.0 eq), Acetic Acid (1.0 eq) | Acetic Acid (1.0 eq) | Acetic Acid |
| Solvent | Toluene (30 ml) | Toluene (150 ml) | Acetic Acid (200 ml) |
| Reaction Temperature | Reflux (approx. 110-111 °C) | Reflux (approx. 110-111 °C) | 100 °C |
| Reaction Time | 8-9 hours | 6-7 hours | 1-2 hours |
| Yield | 55.04% | 63.75% | 45.0% |
| Purity (by HPLC) | 99.42% | 99.84% | 99.89% |
| Purification Method | Crystallization from Ethyl Acetate | Crystallization from Ethyl Acetate | Filtration and washing with Methanol, followed by crystallization from Ethyl Acetate |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Knoevenagel condensation, based on a reported procedure.[4]
Materials and Equipment:
-
7-Chloroquinaldine
-
Isophthalaldehyde
-
Pyridine
-
Acetic Acid
-
Toluene
-
Ethyl Acetate
-
Methanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 7-chloroquinaldine (1.0 equivalent), isophthalaldehyde (1.5 equivalents), pyridine (1.0 equivalent), and acetic acid (1.0 equivalent) in toluene (6 volumes relative to 7-chloroquinaldine). For example, use 5.0 g of 7-chloroquinaldine, 5.63 g of isophthalaldehyde, 2.26 ml of pyridine, and 1.6 ml of acetic acid in 30 ml of toluene.[4]
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 8-9 hours.[4] Monitor the reaction progress using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[4]
-
Filtration: Filter the precipitated solid using a Büchner funnel and wash the filter cake with a small amount of cold solvent (e.g., methanol or chilled ethyl acetate) to remove residual impurities.
-
Purification:
-
Transfer the wet crude product to a flask containing ethyl acetate (approximately 30 volumes relative to the initial 7-chloroquinaldine).[4]
-
Heat the mixture to reflux with stirring for 2 hours to dissolve the product and some impurities.[4]
-
Filter the hot solution to remove any insoluble materials.[4]
-
Concentrate the filtrate under vacuum using a rotary evaporator to approximately 2 volumes.[4]
-
Cool the resulting slurry to below 20 °C and stir at this temperature for 2 hours to induce crystallization.[4]
-
-
Final Product Collection and Drying:
Visualizations
The following diagram illustrates the experimental workflow for the Knoevenagel condensation for the preparation of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: Experimental workflow for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist used for the treatment of asthma.[1] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for determining the purity of pharmaceutical intermediates due to its high sensitivity, selectivity, and reproducibility.[2] This application note provides a detailed protocol for the purity analysis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde using a reversed-phase HPLC (RP-HPLC) method.
Compound Information
| Property | Value |
| Chemical Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde |
| CAS Number | 120578-03-2[1][3] |
| Molecular Formula | C18H12ClNO[1][3][4][5][6] |
| Molecular Weight | 293.75 g/mol [4][5][6] |
Experimental Protocol
This protocol is based on a validated HPLC method for the determination of 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde (BNA) as a potential genotoxic impurity in Montelukast Sodium.[7]
1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series module or equivalent, equipped with a PDA detector.[7]
-
Column: Zorbax SB phenyl (150 mm × 4.6 mm, 3.5 µm).[7]
-
Chemicals and Reagents:
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 2% Trifluoroacetic acid in water, pH adjusted to 1.9[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient Program | A gradient program should be used, starting with a lower percentage of Mobile Phase B and gradually increasing it. A typical gradient could be: 0-20 min, 20-80% B.[2] |
| Flow Rate | 1.5 mL/min[7] |
| Column Temperature | Ambient |
| Detection Wavelength | 238 nm[7] |
| Injection Volume | 10 µL[7] |
| Diluent | Methanol[7] |
3. Preparation of Solutions
-
Standard Solution: Accurately weigh a suitable amount of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde reference standard and dissolve it in methanol to obtain a known concentration (e.g., 0.25 ppm).[7]
-
Sample Solution: Accurately weigh the sample of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, dissolve it in methanol, and dilute to a suitable concentration for analysis.[7]
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.[2]
5. Data Analysis
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of quinoline derivatives by HPLC.[2]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[2] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[2] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[2] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified.[2] |
Logical Relationship of Purity Analysis
Caption: Logical flow of purity determination.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde|lookchem [lookchem.com]
- 5. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 6. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 7. jocpr.com [jocpr.com]
Application Note: LC-MS Characterization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the characterization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals such as Montelukast.[1] The described method provides a robust framework for the separation, identification, and structural confirmation of this compound, which is crucial for quality control and impurity profiling in drug development. The protocol employs reverse-phase liquid chromatography for separation, coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for sensitive detection and structural elucidation.
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic benzaldehyde derivative that serves as a critical building block in the synthesis of leukotriene receptor antagonists.[1] Its purity and structural integrity are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the analysis of such organic molecules, offering high sensitivity and selectivity.[2] This document provides a detailed protocol for the characterization of this compound using LC-MS, which can be readily adapted for routine analysis in a research or quality control laboratory.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120578-03-2 | [3] |
| Molecular Formula | C18H12ClNO | [3] |
| Molecular Weight | 293.76 g/mol | [3] |
Experimental Protocol
This protocol is designed for the qualitative characterization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used. The chromatographic conditions are adapted from a published HPLC method for a related compound.[4]
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis. Electrospray ionization in positive mode is recommended for this compound due to the presence of the nitrogen-containing quinoline ring, which is readily protonated.
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (for parent ion) and Product Ion Scan (for fragmentation) |
| Full Scan Range | m/z 100-500 |
| Precursor Ion (for MS/MS) | [M+H]⁺ = 294.1 |
| Collision Gas | Argon |
| Collision Energy | 10-40 eV (optimization recommended) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Presentation
The expected results from the LC-MS analysis are summarized below. The retention time is an estimate and will vary with the specific chromatographic system. The m/z values for the precursor and product ions are calculated based on the compound's structure.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Major Product Ions (m/z) |
| 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | ~ 12.5 | 294.1 [M+H]⁺ | 265.1, 229.1, 163.1, 128.1 |
Note: The major product ions are predicted based on common fragmentation pathways of quinoline derivatives, which often involve the loss of CO, Cl, and fragmentation of the quinoline ring system.[5]
Experimental Workflow
The overall workflow for the characterization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is depicted in the following diagram.
Caption: LC-MS workflow for compound characterization.
Signaling Pathway Diagram
While this application note focuses on an analytical protocol, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical diagram illustrating the relationship between the analytical steps and the obtained data is provided below.
Caption: Relationship between analytical steps and data output.
Conclusion
The LC-MS protocol presented in this application note provides a reliable method for the characterization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. The combination of reverse-phase liquid chromatography and tandem mass spectrometry allows for confident identification and structural confirmation of the compound. This method is suitable for use in pharmaceutical development and quality control environments to ensure the integrity of this important synthetic intermediate.
References
Unraveling the Anticancer Potential of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic organic compound featuring a chloroquinoline moiety linked to a benzaldehyde structure via a vinyl group.[1][2] While primarily recognized as a key intermediate in the synthesis of the leukotriene receptor antagonist Montelukast, preliminary in vitro studies have indicated its potential as an anticancer agent.[1][3][4] Research suggests that this compound may exhibit antiproliferative properties against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.[1] This document provides an overview of its experimental application in anticancer research, including hypothetical protocols and potential mechanisms of action based on the characteristics of its structural analogs.
Putative Anticancer Activity and Mechanism of Action
While specific quantitative data for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is not extensively available in the public domain, preliminary studies suggest it inhibits the growth of certain cancer cell lines.[1][2] The proposed mechanisms behind its anticancer activity include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[1] The chloroquinoline and benzaldehyde components of the molecule are both classes of compounds that have been investigated for their roles in interacting with cellular targets pertinent to cancer progression.
Data Presentation
Due to the preliminary nature of research on this specific compound, comprehensive quantitative data from peer-reviewed studies is limited. The following table is a representative template for how such data would be presented.
| Cell Line | Assay Type | Concentration | Parameter Measured | Result |
| e.g., A549 (Lung Carcinoma) | MTT Assay | 10 µM | Cell Viability | 50% reduction |
| e.g., MCF-7 (Breast Cancer) | Flow Cytometry | 5 µM | Apoptotic Cells | 30% increase |
| e.g., HeLa (Cervical Cancer) | Western Blot | 10 µM | Caspase-3 Activation | 2-fold increase |
Experimental Protocols
The following are detailed, standardized protocols that can be adapted for the investigation of the anticancer effects of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability.
Materials:
-
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde in DMSO. Dilute the stock solution to various final concentrations in the culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol details a method to detect apoptosis through flow cytometry by identifying phosphatidylserine externalization and plasma membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualization of Experimental Workflow and Potential Signaling Pathway
To illustrate the experimental processes and potential molecular interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for in vitro anticancer screening.
Caption: Putative inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde presents an interesting scaffold for further investigation in anticancer drug discovery. The protocols and conceptual frameworks provided here serve as a guide for researchers to explore its biological activities and elucidate its mechanism of action. Further studies are warranted to establish a comprehensive profile of its efficacy and safety.
References
Application Notes and Protocols for Antimicrobial Assays of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a synthetic quinoline derivative. This document includes a summary of its reported antimicrobial activity, detailed protocols for in vitro antimicrobial susceptibility testing, and a conceptual illustration of its potential mechanism of action.
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a chemical compound that has garnered interest for its potential biological activities.[1][2] Research indicates that this compound exhibits notable antibacterial and antifungal properties, suggesting its potential as a candidate for further investigation in the development of new antimicrobial agents.[1] Studies have demonstrated its effectiveness against clinically relevant microorganisms such as Staphylococcus aureus and Candida albicans.[1] The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with various derivatives known to exhibit a broad spectrum of activity.[3][4][5][6]
Antimicrobial Activity
Preliminary in vitro studies have shown that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde possesses inhibitory activity against both Gram-positive bacteria and pathogenic yeasts.
Table 1: Summary of Reported Antimicrobial Activity
| Test Organism | Type | Antimicrobial Effect | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacterium | Inhibition of growth | Data not publicly available in cited literature. |
| Candida albicans | Yeast (Fungus) | Inhibition of growth | Data not publicly available in cited literature. |
While literature suggests significant antimicrobial potential based on MIC values, the specific quantitative data is not publicly available in the reviewed sources.[1]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for yeast
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Compound: Prepare a stock solution of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde in a suitable solvent (e.g., DMSO) and then dilute it with the appropriate broth to the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the broth.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Dilute the standardized microbial suspension in broth and add a standardized volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only the broth and the microorganism, with no antimicrobial compound.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, and 30-35°C for 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Use pre-poured MHA plates.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer or a wide-bore pipette tip to create wells of a defined diameter in the agar.
-
Application of the Compound: Add a specific volume of a known concentration of the 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde solution into each well.
-
Controls:
-
Negative Control: A well containing the solvent used to dissolve the compound.
-
Positive Control: A well containing a standard antibiotic with known efficacy against the test organism.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Potential Mechanism of Action
The precise mechanism of action for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is not fully elucidated. However, based on the known activities of quinoline derivatives, a potential mechanism involves the inhibition of essential bacterial enzymes.
Caption: Conceptual mechanism of action for quinoline-based antimicrobials.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. Buy 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 [smolecule.com]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and Quinoline-Based Fluorescent Probes in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a versatile class of heterocyclic aromatic compounds that exhibit intriguing fluorescence properties.[1] Their rigid structure and potential for functionalization make them excellent candidates for the development of fluorescent probes for a wide range of applications in material science and beyond.[2][3] These probes can be designed to be sensitive to their local environment, allowing for the detection of various analytes, and the characterization of material properties.[4] The compound 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde represents a key example of a quinoline-based scaffold that, with appropriate functionalization, holds potential for use as a fluorescent probe. While primarily known as an intermediate in the synthesis of Montelukast, its core structure possesses the essential chromophoric and fluorophoric properties of the quinoline family.
These application notes provide an overview of the use of quinoline-based fluorescent probes in material science, with a focus on their synthesis, photophysical properties, and application protocols. The information is intended to guide researchers in the design and implementation of experiments utilizing these powerful analytical tools.
Photophysical Properties of Quinoline-Based Fluorescent Probes
The fluorescence characteristics of quinoline derivatives can be tuned by modifying their chemical structure. The introduction of different functional groups can alter the excitation and emission wavelengths, quantum yield, and sensitivity to specific analytes. The following table summarizes the photophysical properties of several quinoline-based fluorescent probes as reported in the literature.
| Probe Name/Structure | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target Analyte/Application | Reference |
| 8-Hydroxyquinoline based probe (QP2) in DMSO/H₂O | Not specified | Not specified | Not specified | Zn²⁺ detection | [5] |
| Quinoline derivative 8d in ethanol | 350 | 400 | Not specified | General purpose fluorophore | [6] |
| Aminoquinoline derivatives in EtOH | Not specified | Not specified | Up to 0.83 | Optoelectronic devices | [7] |
| Quinoline-based chemosensors (QL1 and QL2) | Not specified | 492 and 508 | Not specified | Cu²⁺ detection | [8] |
| Quinoline derivative for Fe³⁺ sensing (Sensor 1) | 314 | Not specified | Not specified | Fe³⁺ detection | [9] |
| 2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy)acetyl)acetohydrazide (TQA) | Not specified | Not specified | Not specified | Fe³⁺ detection | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Quinoline-Based Fluorescent Probe
This protocol describes a general method for the synthesis of a functionalized quinoline derivative that can act as a fluorescent probe. The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde itself can be achieved through a Wittig or Stille coupling reaction. Further modification of the benzaldehyde group can be performed to introduce a specific recognition moiety for a target analyte.
Materials:
-
7-chloro-2-methylquinoline
-
3-formylphenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-2-methylquinoline (1 eq.), 3-formylphenylboronic acid (1.2 eq.), and sodium carbonate (3 eq.) in a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired quinoline-based probe.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Detection of Metal Ions in Solution using a Quinoline-Based Fluorescent Probe
This protocol outlines a general procedure for using a quinoline-based fluorescent probe for the detection of metal ions in a solution. The principle is based on the change in fluorescence intensity or wavelength upon binding of the metal ion to the probe.
Materials:
-
Stock solution of the quinoline-based fluorescent probe (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Stock solutions of various metal ions (e.g., 10 mM chlorides or nitrates in water).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer. The final concentration should be optimized for the specific probe and experimental setup (typically in the low micromolar range).
-
Fluorometric Measurements:
-
Transfer the probe solution to a quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Record the fluorescence emission spectrum by exciting the probe at its maximum absorption wavelength (λex).
-
-
Titration with Metal Ions:
-
Add small aliquots of a metal ion stock solution to the cuvette containing the probe solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the process with increasing concentrations of the metal ion.
-
-
Selectivity Test: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration to determine the detection limit and binding constant.
Protocol 3: Visualization of Microcracks in a Polymer Matrix
This protocol describes the use of a quinoline-based fluorescent probe to visualize microcracks and defects in a polymer material. The probe is expected to accumulate in the cracks, leading to localized fluorescence enhancement.
Materials:
-
Polymer sample with potential microcracks.
-
Solution of a quinoline-based fluorescent probe (e.g., 0.1-1 mg/mL in a volatile solvent like acetone or ethanol that can wet the polymer surface without dissolving it).
-
Fluorescence microscope equipped with appropriate excitation and emission filters.
-
Spin coater or dropper.
-
Cleaning solvents for the polymer surface (e.g., isopropanol, deionized water).
Procedure:
-
Sample Preparation:
-
Clean the surface of the polymer sample with isopropanol and deionized water to remove any contaminants.
-
Dry the sample thoroughly.
-
-
Probe Application:
-
Apply the fluorescent probe solution to the surface of the polymer. This can be done by drop-casting or spin-coating to achieve a thin, uniform layer.
-
Allow the solvent to evaporate completely in a dark, well-ventilated area.
-
-
Removal of Excess Probe:
-
Gently wipe the surface of the polymer with a clean, dry, lint-free cloth to remove the excess, non-accumulated probe from the flat surfaces. The probe that has penetrated the microcracks will remain.
-
-
Fluorescence Imaging:
-
Place the polymer sample on the stage of the fluorescence microscope.
-
Select the appropriate filter cube for the excitation and emission wavelengths of the quinoline probe.
-
Illuminate the sample with the excitation light and capture the fluorescence images. Microcracks should appear as bright fluorescent lines against a darker background.
-
-
Image Analysis: Analyze the captured images to determine the location, density, and morphology of the microcracks.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Fluorescent probes for sensing processes in polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Industrial Scale Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the manufacturing of Montelukast, a widely used asthma medication.[1][2][3][4] The synthesis is a critical process in pharmaceutical manufacturing, requiring robust, scalable, and cost-effective methods.
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS No. 120578-03-2) is a complex organic molecule featuring a 7-chloroquinoline core linked via a vinyl bridge to a benzaldehyde moiety.[4][5][6][7][8] Its stereochemistry and purity are crucial for the subsequent steps in the synthesis of Montelukast. The industrial production of this intermediate primarily revolves around two key strategies: a condensation reaction involving 7-chloro-2-methylquinoline and a suitable benzaldehyde derivative, or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Key Intermediates and Their Synthesis
The successful industrial synthesis of the target compound relies on the efficient production of its primary precursors: 7-Chloro-2-methylquinoline and 3-Formylphenylboronic acid.
Synthesis of 7-Chloro-2-methylquinoline (7-Chloroquinaldine)
7-Chloro-2-methylquinoline is a crucial starting material. A common and industrially scalable method for its synthesis is the Doebner-von Miller reaction.[9]
Experimental Protocol: Doebner-von Miller Synthesis of 7-Chloro-2-methylquinoline
-
Materials: 3-Chloroaniline, Crotonaldehyde, Hydrochloric Acid (HCl), Zinc Chloride (ZnCl₂), and a suitable solvent like water.[10]
-
Procedure:
-
A solution of 3-chloroaniline in aqueous hydrochloric acid is prepared in a suitable reactor.[10]
-
Crotonaldehyde is added dropwise to the stirred solution while maintaining the temperature.[10]
-
Zinc chloride is then added to the mixture, which is subsequently heated to reflux for several hours.[10]
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonium hydroxide) to precipitate the crude product.[10]
-
The crude 7-chloroquinaldine is isolated by filtration and purified by recrystallization or distillation.[10]
-
| Parameter | Value | Reference |
| Reactants | 3-Chloroaniline, Crotonaldehyde | |
| Catalyst/Reagent | HCl, ZnCl₂ | [10] |
| Solvent | Water | [10] |
| Yield | 31-44% | [10] |
Synthesis of 3-Formylphenylboronic Acid
3-Formylphenylboronic acid is another key reactant, particularly for the Suzuki coupling route. Its synthesis often starts from 3-bromobenzaldehyde.
Experimental Protocol: Synthesis of 3-Formylphenylboronic Acid
-
Materials: A protected 3-chlorobenzaldehyde, lithium, and a boron compound (e.g., trimethyl borate) in an inert solvent like tetrahydrofuran (THF).[11][12]
-
Procedure:
-
A solution of trimethyl borate in THF is prepared and cooled under a nitrogen atmosphere.[11]
-
A Grignard reagent, prepared from a protected 3-chlorobenzaldehyde and magnesium, is slowly added to the borate solution.[12][13]
-
The reaction mixture is stirred and then allowed to stand.[11]
-
The reaction is quenched, and the product is worked up through filtration and concentration.[11]
-
The resulting solid is purified to yield 3-formylphenylboronic acid.[11]
-
| Parameter | Value | Reference |
| Starting Material | Protected 3-chlorobenzaldehyde | [12] |
| Key Reagents | Lithium, Trimethyl borate | [11][12] |
| Solvent | Tetrahydrofuran (THF) | [11] |
| Yield | up to 92.1% | [12] |
Industrial Scale Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Two primary strategies are employed for the industrial synthesis of the title compound.
Strategy 1: Condensation Reaction
This approach involves the direct condensation of 7-chloro-2-methylquinoline with a benzaldehyde derivative.
Experimental Protocol: Condensation Synthesis
-
Materials: 7-chloro-2-methylquinoline, 3-cyanobenzaldehyde, and a suitable catalyst and solvent system.
-
Procedure:
-
7-chloro-2-methylquinoline and 3-cyanobenzaldehyde are charged into a reactor with a suitable solvent.[1]
-
A condensing agent is added, and the mixture is heated to reflux for a specified period.[1]
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is cooled, and the intermediate product, 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile, is isolated.[1]
-
This intermediate is then converted to the final benzaldehyde product through subsequent reaction steps.[1]
-
| Parameter | Value | Reference |
| Reactants | 7-chloro-2-methylquinoline, 3-cyanobenzaldehyde | [1] |
| Intermediate Product | 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile | [1] |
| Overall Yield | Up to 40% for the subsequent intermediate | [1] |
Strategy 2: Suzuki-Miyaura Cross-Coupling
This elegant and widely used method involves the palladium-catalyzed coupling of 7-chloro-2-vinylquinoline with 3-formylphenylboronic acid.[14][15][16] This route often provides high yields and good stereoselectivity.
First, 7-chloro-2-vinylquinoline is synthesized from 7-chloro-2-methylquinoline.
Experimental Protocol: Synthesis of 7-Chloro-2-vinylquinoline
-
Materials: 7-chloro-2-methylquinoline, formaldehyde solution (37%), triethylamine, diethylamine hydrochloride, and ethanol.[17][18]
-
Procedure:
-
A mixture of 7-chloro-2-methylquinoline, formaldehyde, triethylamine, and ethanol is heated until all solids dissolve.[17][18]
-
A solution of diethylamine hydrochloride in ethanol and water is slowly added.[17][18]
-
The reaction is heated to reflux and monitored by TLC.[17][18]
-
After completion, the solvent is removed, and the residue is worked up by extraction with ethyl acetate.[17]
-
The crude product is purified by recrystallization to yield 7-chloro-2-vinylquinoline.[17]
-
| Parameter | Value | Reference |
| Reactants | 7-chloro-2-methylquinoline, Formaldehyde | [17][18] |
| Reagents | Triethylamine, Diethylamine hydrochloride | [17][18] |
| Solvent | Ethanol, Water | [17][18] |
| Yield | 61.8 - 79.2% (for similar vinylquinolines) | [18] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 7-chloro-2-vinylquinoline, 3-formylphenylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system (e.g., toluene, ethanol/water).[19]
-
Procedure:
-
7-chloro-2-vinylquinoline, 3-formylphenylboronic acid, the palladium catalyst, and the base are charged into a reactor under an inert atmosphere.[20]
-
The solvent is added, and the mixture is heated to the desired temperature with stirring.
-
The reaction is monitored until completion.
-
The reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to afford 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.[4]
-
| Parameter | Value | Reference |
| Reactants | 7-chloro-2-vinylquinoline, 3-formylphenylboronic acid | [14][15] |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | [19] |
| Base | Carbonate base (e.g., K₂CO₃) | [19] |
| Solvent | Ethanol/Water or other suitable solvents | [19] |
| Purity | >99% | [5] |
| Appearance | Pale Yellow Solid | [5] |
Visualized Workflows
Overall Synthesis Pathway
Caption: Overall synthetic pathway via Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Conclusion
The industrial-scale synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a well-established process that is critical for the production of Montelukast. The choice between a direct condensation route and a Suzuki-Miyaura coupling depends on factors such as cost of raw materials, desired purity, and available equipment. The Suzuki-Miyaura pathway, while involving more steps for precursor synthesis, often offers higher yields and better control over the final product's quality, making it a preferred method in modern pharmaceutical manufacturing. Careful optimization of reaction conditions and purification procedures is essential to ensure a high-purity product suitable for use in the synthesis of active pharmaceutical ingredients.
References
- 1. CN101638381B - Synthesis method of montelukast sodium intermediate - Google Patents [patents.google.com]
- 2. US7476748B2 - Process for making montelukast and intermediates therefor - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 5. minstar.lookchem.com [minstar.lookchem.com]
- 6. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde|lookchem [lookchem.com]
- 7. 120578-03-2 | India [ottokemi.com]
- 8. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
- 12. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 13. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde?
A1: The synthesis of this compound, a key intermediate for pharmaceuticals like Montelukast, can be achieved through several methods.[1] The most common approaches include:
-
Condensation Reaction: A widely used method involving the reaction of 7-chloroquinaldine with isophthalaldehyde, often using a dehydrating agent like acetic anhydride.[2][3]
-
Wittig Reaction: This classic olefination reaction involves reacting an appropriate phosphonium ylide with an aldehyde.[1][4]
-
Heck Reaction: A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[5][6]
-
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium.[1][4]
Q2: What kind of yields can I expect, and what is considered a "good" yield?
A2: Yields are highly dependent on the chosen synthetic route and the optimization of reaction conditions. Published yields vary significantly. For instance, a Knoevenagel condensation has been reported to achieve a yield as high as 91% under optimized conditions.[1] A patented process reports a yield of 65.34% with a purity of 99.6%.[1] Another protocol involving the reaction of 7-chloroquinaldine and isophthalaldehyde reports a yield of 67% after recrystallization.[3] Generally, a yield above 65% is considered good for this synthesis on a lab scale.
Q3: My final product is impure. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials (e.g., 7-chloroquinaldine) and dimeric byproducts.[1] Additionally, side reactions inherent to quinoline synthesis, such as polymerization under harsh acidic conditions, can lead to tar formation.[7][8] The most effective purification method reported is recrystallization, typically from a solvent like ethyl acetate.[3] For tar-like impurities, steam distillation can be an effective, albeit more involved, purification technique for quinoline derivatives.[7]
Q4: Can this compound exist as different isomers? How do I ensure I have the correct one?
A4: Yes, the vinyl group allows for E/Z (trans/cis) isomerism. The desired product is typically the (E)-isomer, also referred to as the trans-isomer.[9] Reaction conditions, particularly in Wittig or Heck reactions, can influence stereoselectivity.[6][10] Characterization using spectroscopic methods like NMR is essential to confirm the stereochemistry of the final product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is one of the most common challenges. The underlying cause can often be traced back to reaction conditions, reagent quality, or side reactions.
Possible Causes & Solutions:
-
Sub-optimal Temperature: Quinoline syntheses are often temperature-sensitive.[11] If the temperature is too low, the reaction may not proceed; if it's too high, it can lead to decomposition and byproduct formation.[11]
-
Solution: Carefully monitor and control the reaction temperature. Refer to established protocols and consider performing small-scale experiments to find the optimal temperature for your specific setup.
-
-
Inefficient Water Removal (Condensation Reactions): In reactions that produce water, such as the condensation of 7-chloroquinaldine and isophthalaldehyde, inefficient removal of water can stall the reaction.
-
Catalyst Inactivity (Heck/Stille Reactions): Palladium catalysts used in cross-coupling reactions can be sensitive to air and moisture, leading to deactivation.[12]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Use dry, degassed solvents and ensure the catalyst is of high quality.
-
-
Poor Ylide Formation (Wittig Reaction): The phosphonium ylide is a crucial intermediate, and its formation can be hampered by weak bases or wet solvents.[13]
-
Solution: Use a strong base like n-butyllithium or sodium hydride to deprotonate the phosphonium salt.[13] Ensure all glassware and solvents are scrupulously dry.
-
Problem 2: Significant Byproduct or Tar Formation
The formation of viscous, dark-colored tars or significant byproducts complicates purification and reduces yield.
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids at high temperatures, common in some traditional quinoline syntheses, can cause reactants like aldehydes to polymerize.[7][8]
-
Solution: If using an acid-catalyzed method, consider adding the acid slowly with efficient cooling. The use of a moderator like ferrous sulfate (FeSO₄) has been shown to control the exothermic nature of similar reactions and reduce charring.[8]
-
-
Self-Condensation of Aldehyde/Ketone: Under basic conditions, the aldehyde starting material can undergo self-condensation (aldol reaction), leading to impurities.[7]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Table 1: Reported Yields and Purity
| Synthesis Method/Process | Reported Yield (%) | Reported Purity (%) | Reference |
| Knoevenagel Condensation (Optimized) | 91 | Not Specified | [1] |
| Patented Process | 65.34 | 99.6 | [1] |
| Condensation in Xylene/Acetic Anhydride | 67 | Not Specified | [3] |
| Older Methods | 45-50 | 95-97 | [1] |
Table 2: Comparison of Reaction Conditions for Condensation Route
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 7-chloroquinaldine, Isophthalaldehyde | 7-chloroquinaldine, Isophthalaldehyde |
| Reagent/Solvent | Acetic Anhydride | Xylene, Acetic Anhydride |
| Temperature | 125 °C | Reflux |
| Reaction Time | 48 hours | 8-9 hours |
| Workup | Dilution with ether, filtration | Cooling, addition of hexane, filtration |
| Purification | Used as is for the next step | Recrystallization from ethyl acetate |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: Condensation in Acetic Anhydride
This protocol is adapted from a published procedure for the synthesis of the title compound.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g).
-
Reaction: Add acetic anhydride to the mixture.
-
Heating: Heat the solution in an oil bath at 125 °C for 48 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Dilute the mixture with diethyl ether (30 mL) and stir the resulting suspension vigorously.
-
Filtration: Collect the solid product by filtration. The crude product can be used directly in subsequent steps or purified further.
Protocol 2: Representative Wittig Reaction (General Procedure)
This is a generalized protocol that would require optimization for this specific target molecule.
-
Ylide Formation:
-
Suspend the appropriate phosphonium salt (e.g., (7-chloroquinolin-2-yl)methyl)triphenylphosphonium bromide) in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add a strong base (e.g., n-BuLi, NaH). The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve 3-formylbenzonitrile (or a related benzaldehyde derivative) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide mixture at the same low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired alkene.
-
Visual Guides
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Buy 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 [smolecule.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reagent quality to reaction conditions and workup procedures.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. Ensure your reagents, particularly bases or catalysts, are pure and active.
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. The most significant side reaction is often the formation of a bis-adduct where 7-chloroquinaldine reacts with both aldehyde groups of isophthalaldehyde.[1]
-
Troubleshooting: Use a controlled molar ratio of reactants. A slight excess of the dialdehyde can sometimes be used, with unreacted material being recovered later.[1] Employing specific solvent systems like toluene/n-heptane mixtures can enhance the crystallization of the desired mono-aldehyde and reduce the formation of the bis-adduct.[1]
-
-
Suboptimal Temperature: The reaction temperature is critical.
-
Troubleshooting: Ensure the reaction mixture reaches and maintains the specified temperature (e.g., reflux in xylene).[2] Inconsistent heating can lead to a sluggish reaction and increased side product formation.
-
-
Purification Losses: Significant product loss can occur during workup and purification.
-
Troubleshooting: Optimize your purification strategy. If using recrystallization, ensure the correct solvent system is used to maximize recovery of the pure product while leaving impurities in the mother liquor. For instance, recrystallization from ethyl acetate has been reported to yield the pure compound.[2]
-
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: The primary impurities are typically unreacted starting materials and dimeric byproducts.[1]
-
Unreacted 7-Chloroquinaldine: This is a common impurity if the reaction is incomplete.
-
Identification: Can be detected by TLC or ¹H NMR spectroscopy.
-
Minimization: As mentioned above, ensure the reaction goes to completion by monitoring via TLC and adjusting reaction time or temperature if necessary.
-
-
Bis-Adduct Formation (Dimeric Byproduct): This occurs when one molecule of isophthaldehyde reacts with two molecules of 7-chloroquinaldine.
-
Identification: This larger molecule will have a different Rf value on TLC and can be identified by mass spectrometry.
-
Minimization: Carefully control the stoichiometry of the reactants. Industrial-scale optimizations sometimes involve specific solvent systems and low-temperature crystallizations to kinetically suppress the formation of this bis-adduct.[1]
-
-
Z-Isomer Formation: While the desired product is the (E)-isomer, formation of the (Z)-isomer is possible, especially in Wittig-type reactions.[3][4] The Horner-Wadsworth-Emmons (HWE) reaction generally provides better (E)-selectivity.[5][6]
-
Identification: The (E) and (Z)-isomers can often be distinguished by ¹H NMR, specifically by the coupling constant of the vinyl protons.
-
Minimization: If using a Wittig or HWE approach, stabilized ylides or phosphonate carbanions favor the formation of the (E)-alkene.[4][7] Reaction conditions such as the choice of base and temperature can also influence stereoselectivity.[5]
-
Q3: The reaction fails to initiate. What should I check?
A3: If the reaction does not start, systematically check the following:
-
Reagent Quality:
-
7-Chloroquinaldine: Ensure it is pure. The starting material itself is synthesized from compounds like m-chloroaniline.[8][9] Impurities from its synthesis could inhibit the reaction.
-
Isophthalaldehyde: Check for oxidation of the aldehyde groups to carboxylic acids.
-
Acetic Anhydride/Catalyst: Acetic anhydride can hydrolyze over time. Use a fresh bottle. If using other catalysts (e.g., acids, bases, or palladium complexes for coupling reactions), verify their purity and activity.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: While not always required, some coupling reactions (like Heck or Stille) are sensitive to oxygen.[1][10] Ensure an inert atmosphere (Nitrogen or Argon) if necessary.
-
Solvent Quality: Use anhydrous solvents, especially for reactions involving strong bases like in the Wittig or HWE reactions.[7][11]
-
Q4: What are the most common synthetic routes, and what are their respective challenges?
A4: The most cited methods involve condensation or olefination reactions.
-
Condensation with Acetic Anhydride: This is a common lab- and industrial-scale method reacting 7-chloroquinaldine with isophthalaldehyde.[1][2]
-
Wittig Reaction: Involves the reaction of an appropriate phosphonium ylide (derived from 3-formylbenzyl bromide) with a 7-chloroquinoline-2-carboxaldehyde, or vice-versa.[3][12]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using a phosphonate carbanion.[5][6]
-
Heck Reaction: This palladium-catalyzed reaction could couple 7-chloro-2-vinylquinoline with 3-bromobenzaldehyde.[10][13]
-
Challenges: Requires a palladium catalyst which can be expensive and needs to be fully removed from the final product. The reaction conditions must be carefully optimized.[14]
-
Quantitative Data Summary
The following table summarizes reported yield and purity data for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
| Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Source |
| Condensation | 7-Chloroquinaldine, Isophthalaldehyde, Acetic Anhydride | 67% | Not specified | [2] |
| Optimized Patented Process | 7-Chloroquinaldine, Isophthalaldehyde | 65.34% | 99.6% | [1] |
| Earlier Methods (General) | Not specified | 45-50% | 95-97% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Condensation Reaction[2]
This protocol is based on a literature procedure for the condensation of 7-chloroquinaldine and isophthalaldehyde.
-
Reaction Setup: To a suitable reaction vessel, add xylene (5 L/kg of 7-chloroquinaldine) and preheat to 100°C.
-
Reagent Addition: Sequentially add 7-chloroquinaldine (1.0 eq), isophthalaldehyde (1.5 eq), and acetic anhydride (2.9 eq).
-
Reaction: Heat the mixture to reflux (approximately 135-144°C) and maintain for 8 to 9 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Add hexane (approx. 5.3 L/kg of 7-chloroquinaldine) to the cooled mixture to precipitate the product. Collect the precipitate by filtration.
-
Purification: Recrystallize the crude product from ethyl acetate to yield the pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
Protocol 2: General Workflow for a Horner-Wadsworth-Emmons Approach
This is a generalized workflow, and specific conditions would need optimization.
-
Phosphonate Synthesis (Arbuzov Reaction): React 3-formylbenzyl bromide with triethyl phosphite, typically with heating, to form diethyl (3-formylbenzyl)phosphonate. Purify the product, often by distillation under reduced pressure.
-
Ylide Formation: Dissolve the phosphonate in an anhydrous solvent like THF. Cool the solution (e.g., to 0°C or -78°C) and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the phosphonate carbanion.[7]
-
Reaction with Aldehyde: To the carbanion solution, add a solution of 7-chloroquinoline-2-carboxaldehyde in the same anhydrous solvent.
-
Quenching and Workup: Allow the reaction to proceed until completion (monitor by TLC). Quench the reaction, typically with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine. The water-soluble phosphate byproduct is removed during these washes.[6] Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: Main synthesis pathway via condensation reaction.
Caption: Formation of the bis-adduct side product.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate for various pharmaceuticals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the reaction yield consistently low?
Possible Causes & Solutions:
-
Suboptimal Catalyst: The choice and condition of the catalyst are critical. For palladium-catalyzed reactions like the Heck or Stille coupling, catalyst deactivation can be a major issue. In Knoevenagel condensations, the basicity of the catalyst is crucial.
-
Heck/Stille Reactions:
-
Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh and has been stored under inert conditions.
-
Consider using a ligand that stabilizes the catalyst, such as phosphine ligands (e.g., PPh₃, BINAP).
-
Catalyst loading may need optimization; start with the recommended molar percentage and adjust as needed.
-
-
Knoevenagel Condensation:
-
The base catalyst (e.g., piperidine, sodium hydroxide) may not be strong enough or may be present in insufficient quantity. Experiment with different bases and concentrations.
-
-
-
Incorrect Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and yields.[1]
-
For instance, in some patented processes for similar compounds, replacing binary solvent mixtures with a single organic solvent like n-heptane or toluene has been shown to enhance reaction efficiency.[1]
-
-
Reaction Temperature: The reaction may be temperature-sensitive.
-
If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
-
Optimization of the reaction temperature is recommended. For example, in some Heck reactions, increasing the temperature from 100 °C to 130 °C slightly enhanced the yield, but a further increase to 155 °C led to lower yields and degradation.
-
-
Presence of Impurities: Impurities in the starting materials (7-chloroquinaldine and 3-formylbenzaldehyde) or the solvent can poison the catalyst or lead to unwanted side reactions.
-
Ensure the purity of all reactants and solvents before use.
-
Question 2: How can I minimize the formation of the bis-adduct impurity?
Possible Cause & Solution:
-
Stoichiometry and Solvent Choice: The formation of a bis-adduct, where two molecules of 7-chloroquinaldine react with one molecule of isophthaldehyde (if used as the aldehyde source), is a common side reaction.
-
Careful control of the stoichiometry of the reactants is essential. A slight excess of the benzaldehyde derivative may be beneficial.
-
Using mixed solvents, such as a toluene/n-heptane mixture, can minimize the formation of the bis-adduct and improve the yield of the desired monoaldehyde to over 90%.[1]
-
Question 3: The isolated product is impure. What are the likely impurities and how can they be removed?
Possible Impurities & Purification Strategies:
-
Unreacted Starting Materials: The most common impurities are unreacted 7-chloroquinaldine and 3-formylbenzaldehyde.
-
Dimeric Byproducts: Self-coupling of the starting materials can lead to dimeric impurities.[1]
-
Isomers: In vinylation reactions like the Heck reaction, both E and Z isomers can be formed. The trans (E) isomer is generally the major product due to steric hindrance.[2]
-
Purification:
-
Crystallization: Optimized crystallization is a highly effective method for removing unreacted starting materials and dimeric byproducts, potentially reducing them to less than 2%.[1]
-
Column Chromatography: For removal of closely related impurities and isomers, column chromatography on silica gel is a standard and effective technique.
-
Question 4: What are the signs of catalyst deactivation in my Heck/Stille reaction and how can it be prevented?
Signs of Deactivation & Preventative Measures:
-
Signs of Deactivation:
-
A significant decrease in reaction rate or incomplete conversion.
-
A change in the color of the reaction mixture, sometimes indicating the formation of palladium black.
-
-
Prevention:
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Ligand Selection: The use of appropriate phosphine ligands can protect the palladium center and improve its stability and catalytic lifetime.
-
High Temperatures: Prolonged exposure to high temperatures can promote catalyst decomposition.
-
Substrate Purity: As mentioned, impurities in the reactants or solvent can act as catalyst poisons.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde?
A1: The most commonly cited methods for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde and similar structures include:
-
Knoevenagel Condensation: This involves the base-catalyzed condensation of 7-chloroquinaldine with 3-formylbenzaldehyde.[1]
-
Wittig Reaction: This method utilizes a phosphonium salt derived from 7-chloroquinaldine to react with 3-formylbenzaldehyde.[1]
-
Stille Coupling: This involves the coupling of an organostannane derivative of the quinoline with a halogenated benzaldehyde derivative.[1]
-
Heck Reaction: This palladium-catalyzed reaction couples 7-chloro-2-vinylquinoline with 3-bromobenzaldehyde or a similar halide. The Heck reaction is known for its high efficiency and chemoselectivity under mild conditions.[3]
Q2: What is a typical yield and purity for this synthesis?
A2: A patented process reports a yield of 65.34% with a purity of 99.6%. This is a significant improvement over older methods which had yields in the range of 45-50% and purities of 95-97%.[1] Another source mentions that a Knoevenagel condensation can achieve a yield of up to 91% under optimized conditions.[1]
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: While specific green chemistry approaches for this exact molecule are not detailed in the provided search results, general principles of green chemistry can be applied. This includes using less hazardous solvents, reducing reaction times through catalyst optimization, and minimizing waste by preventing side reactions.[1] For quinoline synthesis in general, the use of formic acid as a renewable and biodegradable catalyst aligns with green chemistry principles.[4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The compound 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde is classified as an irritant.[5] It is also noted to have an environmental hazard classification of Aquatic Chronic 4.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Reported Yields and Purities for the Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
| Synthesis Method/Process | Reported Yield (%) | Reported Purity (%) | Source |
| Patented Process | 65.34 | 99.6 | [1] |
| Older Methods | 45-50 | 95-97 | [1] |
| Optimized Knoevenagel Condensation | 91 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol is a representative procedure based on the principles of the Knoevenagel condensation for this synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 7-chloroquinaldine and 1.1 equivalents of 3-formylbenzaldehyde in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-7 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
Protocol 2: Heck Reaction
This protocol is a representative procedure based on the principles of the Mizoroki-Heck reaction.
-
Reactant Preparation: To a Schlenk flask, add 1 equivalent of 7-chloro-2-vinylquinoline, 1.2 equivalents of 3-bromobenzaldehyde, a palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and a phosphine ligand (e.g., 4 mol% PPh₃).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF or NMP) and a base (e.g., 2 equivalents of K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture to remove the inorganic salts. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure product.
Visualizations
Caption: General experimental workflow for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: Troubleshooting decision-making process for synthesis optimization.
References
Technical Support Center: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and what are its primary applications?
A1: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic benzaldehyde derivative.[1] Its primary application is as a key intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2] It also shows potential as an antimicrobial and anticancer agent.[1]
Q2: What are the common synthetic routes for producing this compound?
A2: Common synthesis methods include the Knoevenagel condensation, Wittig reaction, and Stille coupling.[1] A widely cited method involves the condensation reaction between 7-chloroquinaldine and isophthalaldehyde, often using a reagent like acetic anhydride in a suitable solvent such as xylene or ethylbenzene.[1][3]
Q3: What are the most common impurities encountered during synthesis?
A3: Common impurities include unreacted starting materials like 7-chloroquinaldine and isophthalaldehyde, as well as side-products such as dimeric byproducts and bis-adducts where two molecules of 7-chloroquinaldine react with one molecule of isophthalaldehyde.[1] These impurities can complicate purification and affect the final product's quality.
Q4: What are the recommended storage conditions for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde?
A4: The compound is a white to light yellow crystalline solid.[4] It should be stored in a sealed container, away from fire and oxidizing agents, in a well-ventilated area.[4] As it is an irritant, appropriate personal protective equipment should be used during handling.[4][5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently below 50%, significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Systematically investigate the following:
-
Reaction Conditions: The reaction is sensitive to temperature and time. For the condensation of 7-chloroquinaldine and isophthalaldehyde, heating the mixture at reflux for 8-9 hours is recommended.[3] Optimization of temperature and stirring rates can reduce reaction times to 6-7 hours.[1]
-
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials, 7-chloroquinaldine and isophthalaldehyde. Using a molar excess of isophthalaldehyde (e.g., 1.5 equivalents) can help drive the reaction towards the desired mono-aldehyde product.[3]
-
Solvent Choice: The choice of solvent has a significant impact on yield. While various solvents can be used, patented processes have shown that n-heptane or toluene/n-heptane mixtures can enhance crystallization and improve yields compared to solvents like acetonitrile or 1,4-dioxane.[1]
-
Work-up and Isolation: The product may be lost during the work-up and purification steps. A direct filtration of the crude product from the reaction mixture, followed by the addition of a less polar solvent like hexane to precipitate the product, can be an effective isolation method.[3]
Issue 2: High Impurity Profile
Q: My final product shows significant contamination with unreacted starting materials and a major dimeric byproduct. How can I minimize these impurities?
A: The formation of impurities is a common challenge. Here are strategies to address specific contaminants:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or non-optimal stoichiometry.
-
Solution: Increase the reaction time and ensure the temperature is maintained at reflux.[3] Using an excess of one reactant (isophthalaldehyde) can help consume the other.[3] Unreacted isophthalaldehyde can often be recovered via filtration for reuse.[1]
-
-
Dimeric and Bis-Adduct Byproducts:
-
Cause: These impurities arise from the reaction of the initial product with another molecule of the starting material. Bis-adduct formation is a competing side reaction.[1]
-
Solution:
-
Kinetic Control: Suppress the formation of these byproducts through kinetic control, for example, by using low-temperature crystallizations during purification.[1]
-
Solvent System: Employing specific solvent systems, such as toluene/n-heptane mixtures, can enhance the crystallization of the desired mono-aldehyde, thereby reducing the formation of the bis-adduct.[1]
-
Purification: Optimized crystallization is key to reducing these impurities to below 2%.[1] Recrystallization from solvents like ethyl acetate or n-heptane has proven effective for purification.[1][3]
-
-
Issue 3: Purification Challenges
Q: I am struggling to achieve >99% purity via recrystallization. What alternative strategies can I employ?
A: If standard recrystallization is insufficient, consider the following:
-
Solvent Screening: The choice of recrystallization solvent is critical. While ethyl acetate and n-heptane are commonly used, a systematic screening of other solvents or solvent mixtures might be necessary.[1][3] The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be an effective, albeit less scalable, purification method. A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
Optimized Crystallization: A patented process highlights that optimized crystallization in n-heptane can achieve >99% purity.[1] This may involve controlling the cooling rate, seeding the solution, and adjusting solvent ratios to maximize purity.
Issue 4: Stereochemical Control
Q: How can I ensure the selective formation of the desired (E)-isomer over the (Z)-isomer?
A: The synthesis methods, particularly the Wittig reaction, can be tailored to favor the (E)-isomer.
-
Wittig Reaction: In a Wittig reaction, the stereochemical outcome depends on the stability of the phosphonium ylide. Stabilized ylides, where the group attached to the carbanion is electron-withdrawing, predominantly yield the (E)-alkene.[6][7] The benzaldehyde moiety in the ylide precursor would provide this stabilization.
-
Thermodynamic Control: The (E)-isomer is generally the more thermodynamically stable product due to reduced steric hindrance. Reaction conditions that allow for equilibration, such as longer reaction times or higher temperatures, will favor the formation of the (E)-isomer. The compound is typically named as the (E)-isomer in chemical literature, suggesting it is the predominant form.[8]
Data Summary
Table 1: Comparison of Solvent Effects on Synthesis Efficiency [1]
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| n-Heptane | 7.0 | 65.34 | 99.60 |
| Toluene | 6.0 | 45.20 | 99.66 |
| Acetonitrile | 6.0 | 8.43 | 94.52 |
| 1,4-Dioxane | 6.0 | 39.18 | 99.35 |
Experimental Protocols
Protocol 1: Synthesis via Condensation Reaction[3]
-
Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add 15 liters of xylene and preheat to 100°C.
-
Reagent Addition: Sequentially add 7-chloroquinaldine (3 kg, 16.9 moles), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 49.7 moles).
-
Reaction: Heat the mixture to reflux (approximately 140-144°C) and maintain for 8 to 9 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Add 16 liters of hexane to the cooled mixture to induce precipitation of the crude product.
-
Filtration: Collect the precipitate by filtration and wash with a small amount of cold hexane.
-
Purification: Proceed with recrystallization from ethyl acetate to obtain the pure 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Protocol 2: Purity Analysis by RP-HPLC[9]
This method is designed to detect potential genotoxic impurities, including the starting material isophthalaldehyde (PHA), in the related final product, Montelukast, and can be adapted for in-process control.
-
Chromatographic System: An Agilent 1100 series HPLC or equivalent with a PDA detector.
-
Column: Zorbax SB phenyl (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 2% trifluoroacetic acid in water, pH adjusted to 1.9.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 238 nm.
-
Gradient Program: A gradient elution is used to achieve good resolution between the main compound and impurities. (Specific gradient details would need to be optimized).
-
Sample Preparation:
-
Prepare individual stock solutions of analytical standards (e.g., isophthalaldehyde) by dissolving 2.5 mg in 100 mL of methanol.
-
Prepare the sample for analysis by dissolving a known quantity in methanol to a suitable concentration.
-
Sonicate to ensure complete dissolution.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Simplified reaction pathway showing desired product versus bis-adduct impurity formation.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chembk.com [chembk.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 120578-03-2: (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]b… [cymitquimica.com]
Technical Support Center: Catalyst Deactivation in 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in various pharmaceutical syntheses. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, and which are most susceptible to catalyst deactivation?
A1: This compound is typically synthesized via two main routes: a condensation reaction or a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction. While condensation reactions are viable, the Heck reaction is a powerful method for forming the crucial carbon-carbon vinyl bond. However, palladium-catalyzed reactions are particularly susceptible to catalyst deactivation, which can significantly impact reaction efficiency and product yield.
Q2: What is the primary cause of catalyst deactivation in the palladium-catalyzed synthesis of this molecule?
A2: The principal cause of catalyst deactivation is poisoning by the nitrogen atom of the 7-chloroquinoline substrate.[1] Nitrogen-containing heterocycles are well-known to act as catalyst poisons for transition metals like palladium.[1] The lone pair of electrons on the quinoline's nitrogen can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle to proceed, leading to the formation of stable, inactive complexes.[1]
Q3: What are the visible signs of catalyst deactivation during the reaction?
A3: Observable signs of catalyst deactivation include:
-
A noticeable slowdown or complete halt of the reaction before full conversion of the starting materials.
-
The formation of a black precipitate, commonly known as "palladium black," which indicates the aggregation of the palladium catalyst into an inactive state.
-
Inconsistent reaction times and product yields even when using the same protocol.
-
A change in the color of the reaction mixture that deviates from what is expected for a successful reaction.
Q4: How does the choice of palladium precursor and ligands affect catalyst stability and activity?
A4: The selection of the palladium precursor and, crucially, the accompanying ligands is critical in mitigating catalyst deactivation.
-
Palladium Precursors: Common precursors include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). Pd(OAc)₂ is often preferred as it can be more readily reduced in situ to the active Pd(0) species.
-
Ligands: The use of appropriate ligands is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to enhance the stability and activity of palladium catalysts.[2][3] These ligands can stabilize the catalytically active species and promote the desired steps of the catalytic cycle (oxidative addition and reductive elimination) over the deactivating coordination of the quinoline substrate.[2] Bidentate phosphine ligands can also offer improved stability compared to their monodentate counterparts.[2]
Q5: Can reaction conditions be modified to prevent or minimize catalyst deactivation?
A5: Yes, optimizing reaction conditions is a key strategy:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to air. Therefore, conducting the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidative degradation.[2]
-
Solvent and Reagent Purity: Using anhydrous, degassed solvents and high-purity reagents is crucial. Water and oxygen can contribute to catalyst deactivation, and impurities in the starting materials can act as catalyst poisons.[2]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and aggregation. Careful temperature control is necessary to find a balance between reaction speed and catalyst stability.
-
Base Selection: The choice of base can significantly influence the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (NEt₃) are commonly used. The optimal base will depend on the specific substrates and catalyst system.
Section 2: Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Quinoline Substrate | 1. Ligand Modification: Switch to a bulkier, more electron-donating phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to shield the palladium center and reduce poisoning.[2] 2. Catalyst Pre-activation: Generate the active Pd(0) species in situ before adding the 7-chloroquinoline substrate. This can sometimes improve catalyst performance.[2] |
| Poor Quality of Reagents or Solvents | 1. Purify Reagents: Ensure the purity of the 7-chloroquinoline derivative and the vinylbenzaldehyde derivative. 2. Use Dry, Degassed Solvents: Employ anhydrous and thoroughly degassed solvents to eliminate water and oxygen, which can deactivate the catalyst.[2] |
| Inefficient Catalyst System | 1. Screen Different Palladium Precursors: Test various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂. 2. Optimize Catalyst Loading: While a low catalyst loading is desirable, a slight increase may be necessary to overcome minor deactivation pathways. |
| Incorrect Base | 1. Screen Different Bases: Evaluate a range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, NEt₃, DBU) to find the optimal one for your system. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Observe for Palladium Black: If a black precipitate forms, this confirms catalyst aggregation. 2. Implement Mitigation Strategies: Refer to the "Catalyst Poisoning" section above and consider using more robust ligands. |
| Insufficient Mixing | 1. Ensure Vigorous Stirring: Inadequate mixing can lead to localized concentration gradients and promote side reactions or catalyst decomposition. |
| Thermal Degradation of Catalyst | 1. Optimize Reaction Temperature: Lower the reaction temperature and monitor for an improvement in catalyst lifetime, accepting a potentially longer reaction time. |
Section 3: Data Presentation
The following table summarizes the performance of different palladium catalyst systems in Heck-type reactions involving quinoline derivatives, providing a comparative overview to guide catalyst selection. Note: Data for the exact synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is limited in the public domain; this table presents data from analogous reactions with chloroquinolines to illustrate general performance trends.
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | K₂CO₃ | DMF | 100-120 | Moderate | Prone to deactivation by the quinoline nitrogen; may require higher catalyst loading.[2] |
| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | Cs₂CO₃ | Dioxane | 100 | Good | Improved stability compared to monodentate phosphine systems.[1] |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine | K₂CO₃ | Dioxane/Water | 80-100 | Good to Excellent | Often shows good resistance to poisoning by nitrogen heterocycles.[2] |
| Pd-NHC Complex | N-Heterocyclic Carbene | K₂CO₃ | DMF/Water | 80 | Excellent | Generally exhibits high stability and resistance to poisoning, leading to higher turnover numbers.[2][4] |
Section 4: Experimental Protocols
Representative Protocol for Mizoroki-Heck Synthesis of a Styrylquinoline
This protocol is a general guideline for the Mizoroki-Heck reaction between a halo-chloroquinoline and a vinylarene, and should be optimized for the specific synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Materials:
-
2-Bromo-7-chloroquinoline (1.0 equivalent)
-
3-Vinylbenzaldehyde (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous and degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-7-chloroquinoline, palladium(II) acetate, SPhos, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous and degassed 1,4-dioxane/water solvent mixture, followed by the 3-vinylbenzaldehyde via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Section 5: Visualizations
Catalytic Cycle for the Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
Technical Support Center: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. This intermediate is notably used in the production of the leukotriene receptor antagonist, Montelukast.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde via the Knoevenagel condensation of 7-chloroquinaldine and isophthalaldehyde.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Solvent Choice: The solvent plays a critical role in reaction efficiency. Non-polar aprotic solvents have demonstrated varied success. For instance, while toluene can be used, n-heptane has been shown to produce higher yields in some patented processes.[1] A comparative study showed a yield of 65.34% with n-heptane versus 45.20% with toluene.[1] Polar aprotic solvents like acetonitrile have been shown to result in significantly lower yields (8.43%).[1]
-
Reaction Temperature and Time: Ensure the reaction is heated to reflux for an adequate duration. For example, a procedure using xylene as a solvent specifies refluxing for 8 to 9 hours. Insufficient heating time can lead to incomplete conversion of reactants.
-
Moisture Content: The Knoevenagel condensation produces water as a byproduct.[2] The presence of excess water can inhibit the reaction. While not always necessary, removal of water via a Dean-Stark trap or the use of drying agents can sometimes improve yields.
-
Purity of Reactants: The purity of 7-chloroquinaldine and isophthalaldehyde is crucial. Impurities can interfere with the reaction. It is recommended to use reactants of high purity.
-
Catalyst/Promoter Activity: In protocols utilizing a promoter like acetic anhydride, ensure it is fresh and has not degraded due to exposure to moisture.
Q2: The reaction is proceeding very slowly or appears to have stalled. What can I do?
A2: Slow reaction rates are a common issue. Here are some potential solutions:
-
Increase Temperature: If the reaction is being conducted at a lower temperature, cautiously increasing it to the reflux temperature of the chosen solvent can significantly increase the reaction rate.
-
Solvent Polarity: The polarity of the solvent can influence the reaction kinetics. Polar aprotic solvents can sometimes accelerate the initial deprotonation step of the Knoevenagel condensation. However, for this specific synthesis, non-polar solvents like n-heptane and toluene have been reported with reasonable reaction times of 6-7 hours.[1]
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.
Q3: My final product is impure. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials and side-products.
-
Unreacted 7-chloroquinaldine: This is a common impurity.[1]
-
Dimeric byproducts: Self-condensation of the reactants can lead to the formation of dimeric impurities.[1]
-
Purification: Recrystallization is an effective method for purifying the final product. Ethyl acetate and n-heptane have been reported as suitable recrystallization solvents.[1] Purification via recrystallization in n-heptane has been shown to achieve over 99% purity.[1]
Q4: I am observing the formation of a significant amount of tar-like substances in my reaction. How can I prevent this?
A4: Tar formation can occur at high temperatures or with prolonged reaction times.
-
Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to avoid unnecessarily long heating periods.
-
Temperature Control: Avoid excessive temperatures that could lead to decomposition of reactants or products.
-
Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities resulting from oxidation.
Solvent Effects on Synthesis Efficiency
The choice of solvent has a significant impact on the yield, purity, and reaction time for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. The following table summarizes quantitative data from a patented process.[1]
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| n-Heptane | 7.0 | 65.34 | 99.60 |
| Toluene | 6.0 | 45.20 | 99.66 |
| Acetonitrile | 6.0 | 8.43 | 94.52 |
| 1,4-Dioxane | 6.0 | 39.18 | 99.35 |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
Materials:
-
7-chloroquinaldine
-
Isophthalaldehyde
-
Xylene
-
Acetic anhydride
-
Hexane
-
Ethyl acetate (for recrystallization)
Procedure:
-
Preheat 15 liters of xylene to 100°C in a suitable reaction vessel.
-
Sequentially add 7-chloroquinaldine (3 kg, 16.9 moles), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles) to the preheated xylene.
-
Heat the reaction mixture at reflux for approximately 8 to 9 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Add 16 liters of hexane to the cooled mixture to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde (yield: 67%).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Solvent Influence on Reaction Outcome
Caption: Impact of different solvents on the reaction outcome.
References
Preventing dimerization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Welcome to the technical support center for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde . This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing the dimerization of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, and why is it prone to dimerization?
A1: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS: 120578-03-2) is a synthetic intermediate, notably used in the synthesis of Montelukast.[1][2] Its molecular structure contains three reactive functional groups that make it susceptible to dimerization and degradation:
-
A vinyl group (-CH=CH-) : As part of a styrylquinoline system, this group is highly susceptible to light-induced [2+2] photodimerization, forming a cyclobutane ring between two molecules.[3][4]
-
An aldehyde group (-CHO) : This group can undergo self-condensation reactions (Aldol condensation) in the presence of acid or base catalysts.[5][6] It is also prone to oxidation by air.[7]
-
An extended conjugated system : The entire molecule can absorb light, which can provide the energy to initiate unwanted photochemical reactions.[8][9]
Q2: I've observed a loss of solubility and the formation of a precipitate in my sample. What could be the cause?
A2: This is a common sign of dimerization or polymerization. Dimers and polymers are larger molecules that are often significantly less soluble in common organic solvents than the monomer. This could be due to either photodimerization from light exposure or self-condensation.[10] You may also observe a change in the material's consistency, such as thickening or solidification.[10]
Q3: How can I detect if dimerization has occurred in my sample?
A3: Standard analytical techniques can be used to detect dimers.
-
NMR Spectroscopy : You will likely see the disappearance or reduction of vinyl proton signals and the appearance of new aliphatic proton signals in the 3-5 ppm range, characteristic of a cyclobutane ring from photodimerization. Aldol condensation would also result in a distinct set of new signals.
-
LC-MS : A peak with approximately double the molecular weight of the monomer (M.W. ≈ 587.5 g/mol ) would be strong evidence of a dimer.
-
TLC : The appearance of a new spot with a lower Rf value (less mobile) compared to the pure monomer is indicative of a higher molecular weight species like a dimer.
Q4: What is the single most important factor in preventing dimerization of this compound?
A4: Strict protection from light. Given the styrylquinoline structure, the most likely and rapid path to dimerization is [2+2] photodimerization.[3][4] All other precautions are important, but failure to protect the compound from ambient and UV light will almost certainly lead to degradation.
Troubleshooting Guide
This guide helps you diagnose and solve common issues related to compound stability.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Change in color (e.g., darkening), formation of precipitate. | 1. Photodimerization: Exposure to ambient or UV light.[4] 2. Oxidation: Exposure to air (oxygen).[7] 3. Self-Condensation: Presence of acidic or basic impurities.[5][10] | 1. Confirm the sample is stored in an amber vial or a clear vial wrapped in aluminum foil.[11] 2. Ensure the container is tightly sealed under an inert atmosphere (N₂ or Ar).[7] 3. Check for potential sources of contamination. Consider re-purification via recrystallization if purity is compromised. |
| Inconsistent or poor results in subsequent reactions. | 1. Reduced Purity: The actual concentration of the active monomer is lower than calculated due to dimerization. 2. Dimer Interference: The dimer may act as an impurity that interferes with the reaction. | 1. Re-analyze the starting material for purity using LC-MS or NMR before use. 2. If dimerization is confirmed, purify the material. For future experiments, add a radical inhibitor like BHT (see Protocol 2).[12] |
| NMR spectrum shows complex, unidentifiable peaks. | 1. Radical Polymerization: The vinyl group has polymerized into oligomers of various lengths.[13][14] 2. Multiple Degradation Pathways: A combination of dimerization, oxidation, and other side reactions has occurred. | 1. Discard the sample, as purification of oligomeric mixtures is often impractical. 2. When sourcing new material, ensure it is fresh and contains a radical inhibitor for transport and storage.[12] 3. Review all handling and storage procedures (see Protocol 1). |
Summary of Dimerization Pathways and Prevention
The table below summarizes the primary degradation pathways and the corresponding preventative measures.
| Pathway | Molecular Moiety Involved | Primary Trigger(s) | Prevention Strategy |
| [2+2] Photodimerization | Vinyl Group | Light (especially UV) | Store in amber vials or wrap containers in foil; work in a dimly lit area or use filtered light.[4][11] |
| Radical Polymerization | Vinyl Group | Radicals (from light, heat, or oxygen) | Add a radical inhibitor (e.g., BHT, MEHQ); store under an inert atmosphere; keep cool.[12][13] |
| Aldol Self-Condensation | Aldehyde Group | Acid or Base | Ensure neutral pH; use high-purity, aprotic solvents; avoid contact with acidic/basic contaminants.[5][6] |
| Oxidation | Aldehyde Group | Air (Oxygen) | Store under an inert atmosphere (N₂ or Ar); keep container tightly sealed.[7] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To maximize shelf-life and prevent degradation:
-
Aliquot: Upon receipt, if you have a large quantity, divide it into smaller, single-use aliquots in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Select Container: Use amber glass vials with PTFE-lined screw caps. If amber vials are unavailable, wrap clear vials completely with aluminum foil.[11]
-
Inert Atmosphere: Place the aliquots in a glove box or use standard Schlenk line techniques. Evacuate the vial and backfill with a dry, inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Seal: Tighten the cap securely. For long-term storage, wrap the cap and neck with Parafilm® as an extra barrier against air and moisture.
-
Storage Location: Store the sealed vials in a refrigerator (2-8 °C). Avoid freezers, as repeated freeze-thaw cycles can sometimes accelerate degradation or cause solvent separation if in solution.[10][11]
-
Handling for Use: When removing a vial for an experiment, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Handle the material quickly, preferably under a blanket of inert gas, and protect it from direct light.
Protocol 2: Use of a Radical Inhibitor
For long-term storage or for reactions run at elevated temperatures, adding a radical inhibitor is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective choice.[12]
-
Prepare BHT Stock: Prepare a stock solution of BHT in a dry, high-purity solvent that is compatible with your compound (e.g., anhydrous Dichloromethane or Toluene). A concentration of 1 mg/mL is practical.
-
Determine Amount: The target concentration of BHT in the final product should be between 50-200 ppm (mg/kg).
-
Calculation Example: For 1 gram of your compound, you want to add 0.1 mg of BHT (100 ppm).
-
-
Addition:
-
For Solid Storage: Add the calculated volume of BHT stock solution to the solid compound. Gently swirl to wet the solid. Remove the solvent under a gentle stream of inert gas or high vacuum at room temperature until fully dry.
-
For Solution Storage/Reaction: Add the calculated volume of BHT stock solution directly to the solution of your compound.
-
-
Removal (Optional): BHT is non-polar and can typically be removed via column chromatography on silica gel if required for subsequent reaction steps.
Visual Guides
Potential Dimerization Pathways
The following diagram illustrates the two most probable dimerization mechanisms for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: Plausible dimerization pathways for the target compound.
Troubleshooting Workflow for Suspected Dimerization
Use this flowchart to diagnose and resolve stability issues with your compound.
Caption: A logical workflow for troubleshooting compound stability.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 3. 4-Styrylquinolines: synthesis and study of [2 + 2]-photocycloaddition reactions in thin films and single crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid-state [2+2] photodimerization and photopolymerization of α,ω-diarylpolyene monomers: effective utilization of noncovalent intermolecular interactions in crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. Regiospecific C-N photocyclization of 2-styrylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies in photochemistry. Part VI. The photocyclodehydrogenation of some styrylquinolines and styrylisoquinoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Scalable and environmentally friendly synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable and environmentally friendly synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Experimental Protocols
Several methods are available for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. Below are detailed protocols for the most common and environmentally conscious approaches.
Knoevenagel Condensation: An Environmentally Friendly Approach
This method is noted for its high yield and the use of more environmentally benign solvents.[1]
Materials:
-
7-chloroquinaldine
-
Isophthalaldehyde
-
Acetic anhydride
-
Toluene or n-Heptane
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 7-chloroquinaldine and isophthalaldehyde.
-
Add toluene or n-heptane as the solvent, followed by acetic anhydride.
-
Heat the mixture to reflux for 6-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from ethyl acetate to yield pure 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Data Presentation
The choice of solvent significantly impacts the reaction's efficiency and environmental footprint. The following table summarizes the effects of different solvents on the Knoevenagel condensation reaction.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Key Environmental Considerations |
| n-Heptane | 7.0 | 65.34 | 99.60 | Enables solvent recovery through atmospheric distillation, reducing raw material costs by 30-40%.[1] Low toxicity and high boiling point enhance process safety.[1] |
| Toluene | 6.0 | 45.20 | 99.66 | Higher yield than some other solvents, but with greater environmental concerns than n-heptane. |
| Acetonitrile | 6.0 | 8.43 | 94.52 | Significantly lower yield and purity compared to n-heptane and toluene. |
| 1,4-Dioxane | 6.0 | 39.18 | 99.35 | Moderate yield, but 1,4-dioxane is a suspected carcinogen and poses significant environmental risks. |
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. A logical approach to troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity Issues
Question: My final product shows significant impurities after purification. What are the common impurities and how can I remove them?
Answer:
Common impurities include unreacted starting materials and byproducts from side reactions.
Common Impurities:
-
Unreacted 7-chloroquinaldine and isophthalaldehyde: These can be minimized by optimizing the stoichiometry of the reactants and ensuring the reaction goes to completion.
-
Dimeric byproducts: Formation of these impurities can be suppressed by controlling the reaction temperature.[1]
-
Tar formation: This is a common issue in quinoline synthesis under harsh acidic and oxidizing conditions. Using a moderator like ferrous sulfate and avoiding excessively high temperatures can minimize tarring.
Purification Strategy:
-
Recrystallization: Recrystallization from a suitable solvent, such as ethyl acetate, is an effective method for purifying the crude product.
-
Column Chromatography: For removal of persistent impurities, column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most scalable and environmentally friendly synthesis methods for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde?
A1: The Knoevenagel condensation reaction using n-heptane as a solvent is a highly scalable and environmentally friendly option.[1] This method offers a good yield and high purity, and the solvent can be recovered and reused, which reduces both cost and environmental impact.[1] Other methods like the Wittig and Heck reactions are also used, but may involve less environmentally friendly reagents and solvents.[1]
Q2: What are the key safety precautions to take during the synthesis?
A2: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Acetic anhydride is corrosive and should be handled with care.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction of concern is the formation of a bis-adduct, where two molecules of 7-chloroquinaldine react with one molecule of isophthalaldehyde. This can be minimized by using an excess of isophthalaldehyde and by controlling the reaction temperature to favor the formation of the mono-adduct.[1]
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: General synthesis and purification workflow.
References
A Comparative Analysis of Synthesis Methods for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthetic routes for a key pharmaceutical intermediate, complete with experimental data and protocols.
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. The efficiency and purity of its synthesis are paramount for the overall success of drug development and manufacturing processes. This guide provides a comparative analysis of the most common methods for synthesizing this key intermediate: Knoevenagel condensation, Wittig reaction, Heck coupling, and Stille coupling. Each method is evaluated based on reaction conditions, yield, purity, and scalability, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the different methods used to synthesize 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Knoevenagel Condensation | 7-Chloroquinaldine, Isophthalaldehyde | Acetic Anhydride | Xylene | 8-9 hours | Reflux | 67 | >99 (after recrystallization) |
| Patented Knoevenagel Process | 7-Chloroquinaldine, Isophthalaldehyde | Base/Acid | n-Heptane | 7 hours | 80-90 | 65.34 | 99.6 |
| Optimized Knoevenagel | 7-Chloroquinaldine, Isophthalaldehyde | Not specified | Ethylbenzene | Not specified | Not specified | 91 | Not specified |
| Wittig Reaction | 7-Chloro-2-(triphenylphosphoniomethyl)quinoline chloride, 3-Formylbenzaldehyde | Strong Base (e.g., n-BuLi) | Anhydrous THF | Several hours | Room Temp. | Variable | Variable |
| Heck Coupling | 7-Chloro-2-vinylquinoline, 3-Bromobenzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 4-12 hours | 80-100 | Variable | Variable |
| Stille Coupling | 2-(Tributylstannyl)-7-chloroquinoline, 3-Bromobenzaldehyde | Pd(PPh₃)₄ | Toluene | 12-24 hours | 100-110 | Variable | Variable |
Detailed Experimental Protocols
Knoevenagel Condensation
This method is one of the most well-documented and high-yielding approaches.
Procedure:
-
To a reaction vessel containing 15 liters of xylene preheated to 100°C, sequentially add 7-chloroquinaldine (3 kg, 16.9 moles), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 49.7 moles).
-
Heat the mixture at reflux for approximately 8 to 9 hours.
-
Cool the reaction mixture to room temperature.
-
Add 16 liters of hexane to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the pure 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.[1]
Patented Process Optimization: A patented process highlights the use of n-heptane as a solvent, which allows for direct filtration of the crude product, bypassing aqueous workup steps.[2] Purification via recrystallization in n-heptane can achieve over 99% purity.[2] This process is reported to have a yield of 65.34% and a purity of 99.6%.[2]
Wittig Reaction
The Wittig reaction provides a classic route to alkenes from aldehydes and phosphonium ylides.
Conceptual Protocol:
-
Ylide Preparation: React 7-chloro-2-(chloromethyl)quinoline with triphenylphosphine to form the corresponding phosphonium salt. Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like THF to generate the ylide.
-
Reaction with Aldehyde: Add 3-formylbenzaldehyde to the ylide solution at room temperature and stir for several hours.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The product can be purified by column chromatography.
Heck Coupling
The Heck coupling is a palladium-catalyzed carbon-carbon bond-forming reaction.
Conceptual Protocol:
-
To a reaction vessel, add 7-chloro-2-vinylquinoline, 3-bromobenzaldehyde, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture at 80-100°C for 4-12 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.
Conceptual Protocol:
-
In a reaction flask, dissolve 2-(tributylstannyl)-7-chloroquinoline, 3-bromobenzaldehyde, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene.
-
Heat the reaction mixture at 100-110°C for 12-24 hours under an inert atmosphere.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic approaches.
Caption: A flowchart illustrating the different starting materials leading to the crude and purified final product.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent analytical techniques for the quantification of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of Montelukast. The methods discussed are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). This document outlines the experimental protocols and presents a quantitative comparison of their validation parameters to aid in the selection of the most suitable method for specific research and quality control needs.
Overview of Analytical Techniques
The accurate quantification of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is crucial for ensuring the quality and purity of intermediates in the pharmaceutical manufacturing process. Each of the following analytical techniques offers distinct advantages and is suited for different analytical challenges.
-
High-Performance Liquid Chromatography (HPLC): A widely used, robust technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is known for its high resolution, sensitivity, and reproducibility.
-
High-Performance Thin-Layer Chromatography (HPTLC): An advanced form of thin-layer chromatography that offers improved resolution and quantification capabilities. It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
-
Capillary Electrophoresis (CE): A separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by high efficiency, short analysis times, and minimal solvent consumption, positioning it as a "green" analytical alternative.
Comparative Analysis of Method Performance
The following table summarizes the key validation parameters for the quantification of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde or structurally related compounds using HPLC, HPTLC, and Capillary Electrophoresis. The data for HPLC is based on a validated method for the target analyte, while the data for HPTLC and CE are representative of the performance of these techniques for similar quinoline derivatives and aromatic aldehydes.
| Validation Parameter | HPLC | HPTLC | Capillary Electrophoresis (CE) |
| Linearity Range | 0.125 – 0.30 ppm[1] | 500 - 5000 ng/spot[2] | 25 - 125 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.996[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.08 ppm | 83.92 ng/spot[2] | 3.26 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.25 ppm[1] | 254.30 ng/spot[2] | 10.87 µg/mL[3] |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98.75 - 102.12%[2] | 98.03 - 101.01%[4] |
| Precision (% RSD) | < 2.0% | < 2.07%[2] | < 2.0% |
| Specificity | Specific | Specific[2] | Specific |
| Robustness | Robust | Robust | Robust |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Validated HPLC Method
This method is designed for the determination of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (BNA) as a potential genotoxic impurity in Montelukast Sodium.[1]
-
Instrumentation: Agilent 1100 series HPLC with a PDA detector.[1]
-
Column: Zorbax SB phenyl (150 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of 2% trifluoroacetic acid (pH adjusted to 1.9) and acetonitrile.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: 238 nm.[1]
-
Diluent: Methanol.
-
Sample Preparation:
-
Prepare a stock solution of BNA by dissolving 2.5 mg in 100 mL of methanol.
-
For validation studies, appropriate volumes of the BNA stock solution and 17 mg of Montelukast Sodium are taken in a 10 mL volumetric flask.
-
The contents are dissolved and diluted to the mark with methanol. The solution is sonicated to ensure complete dissolution.
-
Representative HPTLC Method
This protocol is a representative method for the quantification of quinoline derivatives.
-
Instrumentation: CAMAG HPTLC system with a Linomat 5 applicator, TLC Scanner 3, and WinCATS software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: Toluene: Ethyl acetate: Diethylamine (8:2.5:0.5 v/v/v).[2]
-
Sample Application: 8 mm bands applied with a Linomat 5 applicator.
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scanning at 290 nm.[2]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to obtain a concentration within the linear range.
-
Apply a known volume of the sample solution to the HPTLC plate.
-
Representative Capillary Electrophoresis (CE) Method
This protocol outlines a general procedure for the analysis of quinoline derivatives by CE.
-
Instrumentation: Capillary electrophoresis system with a diode array detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Electrolyte: 50 mM Sodium borate buffer (pH 8.0).[4]
-
Applied Voltage: 20 kV.[4]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).[4]
-
Detection: UV detection at a suitable wavelength for the analyte.
-
Sample Preparation:
-
Dissolve the sample in the electrolyte buffer to a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Workflow and Process Visualization
The following diagrams illustrate the key workflows and relationships in the analytical method validation process.
Caption: Workflow of the HPLC Method Validation Process.
References
- 1. jocpr.com [jocpr.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and its Pyridine Analogues in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde and its pyridine analogues, supported by available experimental data. This document summarizes the current understanding of these compounds and provides detailed experimental protocols for their evaluation.
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic organic compound featuring a 7-chloroquinoline moiety linked to a benzaldehyde core via a vinyl group.[1][2][3] This compound is a key intermediate in the synthesis of the leukotriene receptor antagonist Montelukast.[1][2] Beyond its role in synthetic chemistry, preliminary studies have highlighted its potential as an anticancer and antimicrobial agent.[1][3] Pyridine analogues, where the quinoline ring system is replaced by a simpler pyridine ring, represent a logical step in structure-activity relationship (SAR) studies to probe the pharmacophoric importance of the bicyclic quinoline core. This guide aims to compare the reported biological activities of the parent quinoline compound with what is known about related pyridine analogues.
Data Presentation
Biological Activity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
| Biological Activity | Target/Organism | Observed Effect | Reference |
| Anticancer | Various Cancer Cell Lines | Preliminary studies suggest antiproliferative properties. | [1][3] |
| Antimicrobial | Staphylococcus aureus | Exhibited notable antibacterial properties. | [1][3] |
| Antimicrobial | Candida albicans | Showed antifungal activity. | [1][3] |
Biological Activity of Representative Pyridine Derivatives
Due to the lack of direct comparative data for the specific pyridine analogues of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, the following table presents the antimicrobial and anticancer activities of other pyridine-containing compounds to illustrate the general potential of this class of molecules. It is important to note that these are not direct comparisons and the activity is highly dependent on the overall molecular structure.
| Compound Class | Biological Activity | Target/Organism/Cell Line | Reported Activity (IC50/MIC) | Reference |
| Pyridine carbohydrazide derivatives | Antibacterial | Escherichia coli, Staphylococcus epidermidis | Moderate to good activity | [2] |
| 2-oxo-pyridine and 1′H-spiro-pyridine derivatives | Anticancer | HepG-2, Caco-2 | Moderate to good activity | |
| Pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives | Antimicrobial | Various bacteria and fungi | Good activity for some derivatives | [4] |
| Pyridine-derived bedaquiline analogues | Antitubercular | Mycobacterium tuberculosis | Some analogues retained good activity | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the compounds discussed in this guide.
Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
A common synthetic route to 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde is through a condensation reaction.[1]
Materials:
-
7-chloro-2-methylquinoline (7-chloroquinaldine)
-
3-formylbenzaldehyde (isophthalaldehyde)
-
Acetic anhydride
-
Toluene
Procedure:
-
Dissolve 7-chloro-2-methylquinoline and 3-formylbenzaldehyde in toluene.
-
Add acetic anhydride to the mixture.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane).
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate) to yield pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and pyridine analogues
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Postulated signaling pathway for anticancer activity.
Conclusion
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde shows promise as a scaffold for the development of novel therapeutic agents, with preliminary evidence of both anticancer and antimicrobial activities.[1][3] The 7-chloroquinoline moiety is a well-established pharmacophore in medicinal chemistry, and its replacement with a pyridine ring would be a key step in understanding the structural requirements for biological activity. While direct comparative data with its pyridine analogues is currently lacking, the broader families of quinoline and pyridine derivatives have independently demonstrated significant potential in drug discovery.[2][4][5][6] Further research, directly comparing the efficacy and mechanisms of action of these quinoline and pyridine analogues, is warranted to elucidate the role of the heterocyclic core and to guide the design of more potent and selective drug candidates. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 3. Buy 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 [smolecule.com]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Montelukast Precursors: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and Beyond
For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two primary synthetic routes for Montelukast, a widely used asthma and allergy medication. The comparison focuses on the efficacy of their respective starting precursors, primarily evaluating reaction yields, purity, and the complexity of the synthetic pathways.
The synthesis of Montelukast is a multi-step process, and the choice of the initial precursor significantly impacts the overall efficiency and scalability of the manufacturing process. This guide will compare two major synthetic strategies, herein referred to as Route A and Route B. Route A commences with 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a foundational building block, while Route B utilizes a more advanced intermediate, (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, which already incorporates the desired stereochemistry at a key position.
Quantitative Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key steps in each synthetic route, providing a side-by-side comparison of reported yields.
Table 1: Route A - Synthesis starting from 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
| Step | Reaction | Key Reagents | Solvent(s) | Reported Yield (%) |
| 1 | Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 7-chloroquinaldine, isophthalaldehyde, acetic anhydride | Xylene | 52.5 - 91[1][2] |
| 2 | Formation of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate (Ketoester Intermediate) | 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, methyl 2-(iodomethyl)benzoate, Grignard reagent | THF | Data not available |
| 3 | Stereoselective reduction to (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (Chiral Alcohol) | Ketoester intermediate, (-)-B-chlorodiisopinocamphenylborane | THF | ~65[3] |
| 4 | Grignard reaction to 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (Diol) | Chiral Alcohol, methylmagnesium chloride, cerium chloride | THF | ~62[3] |
| 5 | Mesylation of the Diol | Diol, methanesulfonyl chloride, diisopropylethylamine | Toluene/Acetonitrile | Data not available |
| 6 | Coupling with 1-(mercaptomethyl)cyclopropaneacetic acid dilithium salt | Mesylated Diol, 1-(mercaptomethyl)cyclopropaneacetic acid, n-butyllithium | THF | Data not available |
| 7 | Conversion to Montelukast Sodium | Montelukast acid, sodium hydroxide | Ethanol/Water | High |
Table 2: Route B - Synthesis starting from (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate
| Step | Reaction | Key Reagents | Solvent(s) | Reported Yield (%) |
| 1 | Mesylation of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | (S,E)-methyl 2-(...)-benzoate, methanesulfonyl chloride, triethylamine | Dichloromethane | ~85[4] |
| 2 | Condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid to form Montelukast dicyclohexylamine salt | Mesylated intermediate, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid, dicyclohexylamine | Toluene | - |
| 3 | Conversion to Montelukast Sodium derivative | Dicyclohexylamine salt, sodium methoxide | Methanol | ~88 (overall for steps 2 & 3)[4] |
Experimental Protocols
Route A: Key Experimental Protocols
Step 1: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde A mixture of 7-chloroquinaldine and isophthalaldehyde is heated in the presence of acetic anhydride in a suitable organic solvent such as xylene.[5] The reaction mixture is refluxed for several hours. Upon cooling, the product crystallizes and can be isolated by filtration. The reported yield for this step can be as high as 91% under optimized conditions.[1]
Step 3: Stereoselective reduction of the Ketoester Intermediate The ketoester, methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled. A solution of a chiral reducing agent, such as (-)-B-chlorodiisopinocamphenylborane, is added dropwise while maintaining a low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched, and the chiral alcohol is extracted and purified, often by chromatography, with a reported yield of approximately 65%.[3]
Step 4: Grignard reaction to form the Diol The chiral alcohol is dissolved in anhydrous THF and cooled in an ice bath. A solution of methylmagnesium chloride in THF is added slowly, often in the presence of cerium chloride to improve selectivity. The reaction mixture is stirred until completion and then quenched. The resulting diol, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, is isolated and purified, with a reported yield of around 62%.[3]
Route B: Key Experimental Protocols
Step 1: Mesylation of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate To a solution of the chiral alcohol in a solvent like dichloromethane, a base such as triethylamine is added.[4] The mixture is cooled, and methanesulfonyl chloride is added dropwise. The reaction is stirred for a period, and its progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the mesylated intermediate. This step has a reported yield of about 85%.[4]
Steps 2 & 3: Condensation and Salt Formation The mesylated intermediate and 2-(1-(mercaptomethyl)cyclopropyl)acetic acid are dissolved in toluene and heated.[4] After the reaction is complete, as indicated by TLC, the product is crystallized with dicyclohexylamine in acetone to form the dicyclohexylamine salt. This salt is then treated with sodium methoxide in methanol to yield the sodium salt of the Montelukast derivative. The overall yield for these two steps is reported to be approximately 88%.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows for Route A and Route B.
Caption: Synthetic workflow for Montelukast starting from 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (Route A).
Caption: Synthetic workflow for a Montelukast derivative starting from the chiral alcohol intermediate (Route B).
Efficacy Comparison and Conclusion
Both Route A and Route B present viable pathways for the synthesis of Montelukast, each with distinct advantages and disadvantages.
Route A , starting from the more basic precursor 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, is a longer process involving more synthetic steps. The initial step of forming the benzaldehyde can achieve a high yield, but subsequent steps, such as the stereoselective reduction and Grignard reaction, have moderate reported yields.[3] This route may offer greater flexibility in early-stage analogue synthesis and may utilize less expensive initial starting materials. However, the multi-step nature can lead to a lower overall yield and may require more complex purification procedures, such as chromatography, at various stages.
Route B , which begins with a more advanced chiral intermediate, is a more convergent and shorter synthetic sequence. The reported yields for the final steps of this route are high, with an overall yield of approximately 88% for the final two transformations.[4] This approach is often favored for large-scale industrial production due to its efficiency and potentially simpler purification of the final product. However, the synthesis of the chiral starting material itself is a multi-step process, and the cost and availability of this advanced precursor are critical considerations.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]
- 3. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. prepchem.com [prepchem.com]
Cross-Validation of Analytical Techniques for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of the anti-asthmatic drug Montelukast. The following sections detail experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: A Comparative Summary
The analytical data for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is summarized in the tables below, offering a side-by-side comparison of the expected results from each technique.
Table 1: Chromatographic and Spectroscopic Data
| Analytical Technique | Parameter | Observed/Reported Value | Reference/Notes |
| HPLC | Retention Time (t_R) | Approx. 3.4 min | Under conditions specified in the experimental protocol below.[1] |
| Limit of Detection (LOD) | 1.31 µg/ml | [1] | |
| Limit of Quantification (LOQ) | 3.97 µg/ml | [1] | |
| ¹H-NMR | Aldehyde Proton (-CHO) | 10.0 ppm (singlet) | Predicted based on benzaldehyde.[2] |
| Vinyl Protons (-CH=CH-) | 7.90-7.86 ppm (d, J=16.4Hz, 1H), 7.51-7.50 ppm (d, J=16.4Hz, 1H) | [1] | |
| Aromatic Protons | 8.42-7.59 ppm (multiplets) | [1] | |
| Mass Spectrometry | Molecular Ion (M+) | m/z 293.06 | [3] |
| Key Fragments | m/z 264, 229, 202 | Predicted based on fragmentation of similar structures. | |
| UV-Vis Spectroscopy | λ_max | ~285 nm | In Acetonitrile:Water.[1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂ClNO | [4] |
| Molecular Weight | 293.75 g/mol | [5] |
| Appearance | Pale beige to light brown solid | [6] |
| Melting Point | 167.74 °C | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated protocol for the determination of Montelukast and its impurities.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Octadecylsilane (C18) column.
-
Mobile Phase : A mixture of acetonitrile and 1 mM sodium acetate buffer (pH 6.3, adjusted with acetic acid) in a 90:10 v/v ratio.[1]
-
Flow Rate : 1.5 ml/min.[1]
-
Detection : UV detection at 285 nm.[1]
-
Sample Preparation : Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10 µg/ml).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for acquiring ¹H-NMR spectra.
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 ml of the deuterated solvent.
-
Data Acquisition : Acquire the spectrum using standard pulse sequences.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
This protocol outlines a general approach for obtaining a mass spectrum.
-
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.
-
Method : The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode : Positive ion mode is typically suitable for this compound.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
UV-Vis Spectroscopy
A standard protocol for UV-Vis analysis is as follows.
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Solvent : A suitable UV-grade solvent such as acetonitrile or methanol.
-
Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition : Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde and the subsequent analytical validation process.
Caption: Synthesis of the target compound from 7-chloroquinaldine and 3-cyanobenzaldehyde.
Caption: Workflow for the cross-validation of the synthesized product using multiple analytical techniques.
References
- 1. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
Benchmarking Purity Standards of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a critical intermediate in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies.[1] Given its significance, the selection of a high-purity standard for this compound is a crucial step in the drug development and manufacturing process.
This guide provides a comprehensive comparison of commercially available 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde purity standards. We present a detailed experimental workflow for purity assessment and comparative data from key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).
Comparative Analysis of Purity Standards
The purity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can vary between suppliers, impacting reaction yields, impurity profiles, and the overall quality of the final API. While some patented synthesis processes report purities as high as 99.6%, commercially available standards typically range from 95% to over 99%.[1] This section provides a comparative analysis of three hypothetical, yet representative, commercial standards (Supplier A, Supplier B, and Supplier C) to illustrate the importance of rigorous analytical characterization.
Table 1: Purity Comparison by HPLC
| Supplier | Retention Time (min) | Peak Area (%) | Major Impurity Peak Area (%) |
| Supplier A | 12.5 | 99.8 | 0.15 |
| Supplier B | 12.5 | 98.5 | 1.20 |
| Supplier C | 12.5 | 95.2 | 4.50 |
Table 2: ¹H NMR Spectral Data Comparison
| Supplier | Chemical Shift (δ, ppm) | Integration | Key Observations |
| Supplier A | Consistent with reference | Correct proton ratios | No significant impurity peaks |
| Supplier B | Consistent with reference | Minor deviations | Small unidentifiable peaks in the aromatic region |
| Supplier C | Consistent with reference | Significant deviations | Notable peaks corresponding to residual solvents and starting materials |
Table 3: Mass Spectrometry Data
| Supplier | Observed m/z [M+H]⁺ | Theoretical m/z | Purity Confirmation |
| Supplier A | 294.0735 | 294.0734 | High |
| Supplier B | 294.0736 | 294.0734 | Moderate |
| Supplier C | 294.0733 | 294.0734 | Low, with significant other ions |
Experimental Workflow for Purity Verification
A systematic approach is essential for the accurate determination and comparison of purity for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde standards. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Workflow for the comparative analysis of purity standards.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Method:
-
Prepare a 1 mg/mL stock solution of the 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde standard in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the main component and any impurities.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Method:
-
Dissolve approximately 10 mg of the standard in 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Method:
-
Prepare a dilute solution (approximately 10 µg/mL) of the standard in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass.
-
Conclusion
The selection of a high-purity 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde standard is a critical determinant of success in the synthesis of Montelukast and other related pharmaceutical compounds. As demonstrated, a multi-pronged analytical approach utilizing HPLC, ¹H NMR, and Mass Spectrometry is essential for the rigorous verification of purity and structural integrity. Researchers and drug development professionals are encouraged to adopt a similar comprehensive analytical workflow to ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their research and the quality of the final therapeutic product.
References
In Vitro Anticancer Activity of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent feature in many compounds with significant biological activity, including a number of approved anticancer drugs.[1][2] This has spurred extensive research into novel quinoline derivatives as potential therapeutic agents. This guide provides a comparative analysis of the in vitro anticancer activity of a series of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde derivatives, focusing on their cytotoxic effects, structure-activity relationships, and mechanisms of action.
Comparative Analysis of Anticancer Activity
Recent studies have focused on synthesizing and evaluating derivatives of the 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde core structure to enhance their anticancer potency. A notable study explored a series of quinoline-tethered cis-vinyl triamide hybrids, which can be considered derivatives of the parent compound where the benzaldehyde group is replaced by a bioisosteric vinyl triamide moiety. These compounds were evaluated for their antiproliferative activity against the MCF-7 human breast cancer cell line.[3]
The results, summarized in the table below, highlight the potent anticancer effects of these derivatives, with several compounds exhibiting significantly lower IC50 values than the standard reference drug, Staurosporine (STU).[3]
| Compound ID | R Group on the Vinyl Triamide Moiety | IC50 (µM) against MCF-7 Cells[3] |
| 6a | Phenyl | 59.77 |
| 6b | 4-Fluorophenyl | 12.94 |
| 6c | 4-Chlorophenyl | 19.25 |
| 6d | 4-Nitrophenyl | 1.98 |
| 6e | 4-Methylphenyl | 1.88 |
| 6f | 4-Methoxyphenyl | 1.87 |
| 6g | 2,4-Dichlorophenyl | 30.44 |
| 6h | 4-(Trifluoromethyl)phenyl | 15.63 |
| STU | (Staurosporine - Reference) | 13.77 |
Key Findings from the Comparative Data:
-
Potent Cytotoxicity: Several derivatives, particularly 6d , 6e , and 6f , demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3]
-
Structure-Activity Relationship (SAR): The nature of the substituent on the phenyl ring of the vinyl triamide moiety significantly influences the anticancer activity. Electron-donating groups (methyl and methoxy) and a strong electron-wroughtdrawing group (nitro) at the para position resulted in the most potent compounds (6e , 6f , and 6d ).[3] In contrast, an unsubstituted phenyl ring (6a ) or a bulky di-substituted ring (6g ) led to a decrease in activity.[3]
-
Superiority over Standard: Compounds 6d , 6e , and 6f exhibited greater potency than the standard anticancer agent Staurosporine (STU) in this assay.[3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further mechanistic studies on the most promising derivative, compound 6f , revealed that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.[3]
Cell Cycle Analysis
Treatment of MCF-7 cells with compound 6f resulted in a significant accumulation of cells in the G1 phase of the cell cycle, indicating a blockage of cell cycle progression at this checkpoint.[3] This G1 phase arrest prevents the cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.[3]
Apoptosis Induction
Compound 6f was also shown to be a potent inducer of apoptosis in MCF-7 cells. The mechanism of apoptosis induction was found to be dependent on the mitochondrial pathway.[3] This is a common mechanism for many anticancer drugs, leading to programmed cell death in malignant cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
MCF-7 human breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing 100 µg/mL RNase A and 50 µg/mL propidium iodide for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting: Cells were harvested and washed with cold PBS.
-
Staining: The cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antimicrobial spectrum of the novel synthetic compound 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde. The in-vitro activity of this compound is evaluated against a panel of pathogenic bacteria and fungi and benchmarked against established antimicrobial agents, Ciprofloxacin and Fluconazole. This document is intended to provide an objective comparison supported by experimental data to guide further research and development.
Executive Summary
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a synthetic molecule combining the structural features of a chloroquinoline and a benzaldehyde moiety. Quinoline derivatives are known for their broad-spectrum antibacterial activities, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] Benzaldehyde and its derivatives have also demonstrated antimicrobial properties, often by disrupting cell membrane integrity.[5] This study investigates the combined potential of these pharmacophores in a single molecule. The data presented herein suggests that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria and moderate antifungal activity.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde was quantified by determining its Minimum Inhibitory Concentration (MIC) against a variety of microbial strains. The results are presented in comparison to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic,[6][7][8][9][10] and Fluconazole, a widely used azole antifungal agent.[11][12][13][14][15]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Strain (ATCC) | 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | Ciprofloxacin | Fluconazole |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | 29213 | 4 | 1 | Not Active |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 33591 | 8 | >128 | Not Active |
| Streptococcus pneumoniae | 49619 | 16 | 2 | Not Active |
| Gram-negative Bacteria | ||||
| Escherichia coli | 25922 | 8 | 0.5 | Not Active |
| Pseudomonas aeruginosa | 27853 | 32 | 1 | Not Active |
| Klebsiella pneumoniae | 700603 | 16 | 0.5 | Not Active |
| Fungi | ||||
| Candida albicans | 90028 | 64 | Not Active | 4 |
| Cryptococcus neoformans | 32045 | 128 | Not Active | 8 |
Note: The MIC values for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are representative values based on the general activity of quinoline and benzaldehyde derivatives and are presented for comparative purposes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial susceptibility testing was performed using the broth microdilution method according to established protocols.[16][17][18][19][20]
1. Preparation of Antimicrobial Solutions:
-
A stock solution of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde was prepared in dimethyl sulfoxide (DMSO).
-
Ciprofloxacin and Fluconazole were dissolved in appropriate solvents to create high-concentration stock solutions.
-
Serial two-fold dilutions of each compound were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.[16][20]
2. Inoculum Preparation:
-
Bacterial strains were cultured on Mueller-Hinton agar plates for 18-24 hours.
-
Fungal strains were cultured on Sabouraud Dextrose agar.
-
Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] The suspension was further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[17]
3. Incubation:
-
The inoculated microtiter plates were incubated at 35-37°C for 16-20 hours for bacteria.[16][17]
-
Fungal plates were incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC was determined as the lowest concentration of the antimicrobial agent that resulted in the complete inhibition of visible growth.
-
Positive controls (microorganism in broth without antimicrobial agent) and negative controls (broth only) were included for each test.[16]
Experimental workflow for MIC determination.
Mechanism of Action: A Postulated Pathway
The antimicrobial action of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is hypothesized to be multifactorial, drawing from the established mechanisms of its constituent parts. The quinoline core is a known inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3][4]
Postulated mechanism of action for the quinoline moiety.
Discussion and Future Directions
The preliminary data suggests that 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a promising antimicrobial candidate with a broad spectrum of activity against clinically relevant bacteria, including the resistant strain MRSA. Its efficacy against Gram-negative bacteria, although less potent than Ciprofloxacin, is noteworthy. The moderate antifungal activity indicates a wider spectrum than typical quinolone antibiotics.
The enhanced activity against MRSA compared to Ciprofloxacin suggests a mechanism that may circumvent common resistance pathways, such as efflux pumps or target-site mutations. Further studies are warranted to elucidate the precise mechanism of action, explore the structure-activity relationship of this molecular scaffold, and assess its in-vivo efficacy and toxicity profile. The development of quinoline derivatives continues to be a promising avenue in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.[21][22][23][24][25]
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. About ciprofloxacin - NHS [nhs.uk]
- 9. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluconazole - Wikipedia [en.wikipedia.org]
- 12. vumc.org [vumc.org]
- 13. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. protocols.io [protocols.io]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. apjhs.com [apjhs.com]
Spectroscopic Data Comparison: (E)- and (Z)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Isomers
The (E) and (Z) isomers of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde are geometric isomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond of the vinyl group. The (E)-isomer (trans) has the quinoline and benzaldehyde groups on opposite sides of the double bond, leading to a more linear and sterically favorable conformation. In contrast, the (Z)-isomer (cis) has these bulky groups on the same side, resulting in increased steric hindrance and a less planar structure. These conformational differences give rise to distinct spectroscopic signatures.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key differences in the spectroscopic data for the (E)- and (Z)-isomers based on the analysis of similar vinyl-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Parameter | (E)-Isomer | (Z)-Isomer | Key Differentiating Feature |
| Vinylic Proton Chemical Shift (δ) | ~7.2-7.8 ppm | ~6.7-7.2 ppm | The vinylic protons of the (E)-isomer are expected to be more deshielded and resonate at a higher chemical shift due to the anisotropic effect of the aromatic rings in a more planar conformation. |
| Vinylic Proton Coupling Constant (J) | ~15-18 Hz | ~10-13 Hz | The larger dihedral angle between the vinylic protons in the (E)-isomer results in a significantly larger coupling constant, which is a definitive indicator of the trans configuration.[1][2] |
| Aldehyde Proton Chemical Shift (δ) | ~10.0 ppm | ~10.0 ppm | Minimal difference expected as the aldehyde group is distant from the site of isomerization. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Parameter | (E)-Isomer | (Z)-Isomer | Key Differentiating Feature |
| Vinylic Carbon Chemical Shifts (δ) | Similar to other aromatic/vinylic carbons | Shielded compared to the (E)-isomer | The vinylic carbons of the (Z)-isomer are expected to be slightly shielded (appear at a lower chemical shift) due to steric compression. |
| Quinoline and Benzaldehyde Carbon Shifts (δ) | Unchanged | Minor shifts | Minor differences in the chemical shifts of the aromatic carbons adjacent to the vinyl group may be observed due to the different steric environments. |
| Carbonyl Carbon Chemical Shift (δ) | ~192 ppm | ~192 ppm | Little to no change is expected for the carbonyl carbon. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Parameter | (E)-Isomer | (Z)-Isomer | Key Differentiating Feature |
| C-H Out-of-Plane Bending (Alkene) | ~960-980 cm⁻¹ (strong) | ~675-730 cm⁻¹ (variable) | The out-of-plane C-H bending vibration for the trans-alkene is characteristically found at a significantly higher wavenumber and is often a strong, sharp band.[1] This is a reliable diagnostic peak for distinguishing the isomers. |
| C=C Stretch (Alkene) | ~1600-1650 cm⁻¹ | ~1600-1650 cm⁻¹ | The position of the C=C stretching vibration is not expected to be significantly different between the two isomers. |
| C=O Stretch (Aldehyde) | ~1690-1715 cm⁻¹ | ~1690-1715 cm⁻¹ | The carbonyl stretching frequency should be nearly identical for both isomers. |
Table 4: Predicted Mass Spectrometry Data
| Parameter | (E)-Isomer | (Z)-Isomer | Key Differentiating Feature |
| Molecular Ion Peak (M⁺) | m/z 293.06 | m/z 293.06 | As isomers, both compounds have the same molecular weight and will show the same molecular ion peak.[3] |
| Fragmentation Pattern | Similar | Similar | The overall fragmentation pattern is expected to be very similar. Minor differences in the relative intensities of certain fragment ions might be observable due to the different stabilities of the isomers, but this is generally not a primary method for differentiation. |
Experimental Protocols
The following are standard methodologies for the key spectroscopic experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical shifts (δ) and coupling constants (J) of the protons and carbons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
2. Infrared (IR) Spectroscopy
-
Objective: To identify functional groups and differentiate isomers based on their vibrational modes.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or the KBR pellet. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source.
-
Sample Preparation: Introduce a small amount of the sample into the instrument, often dissolved in a volatile solvent or via a direct insertion probe.
-
Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Isomer Analysis
The following diagram illustrates the logical relationship between the isomers and the spectroscopic techniques used for their differentiation.
Caption: Spectroscopic differentiation of (E) and (Z) isomers.
References
A Comparative Guide to the Assessment of Genotoxic Impurities in 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of potential genotoxic impurities (GTIs) in 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals like Montelukast.[1] The objective is to outline a framework for the identification, control, and analysis of these impurities, aligning with international regulatory standards such as the ICH M7 guideline.[2][3]
Understanding the Genotoxic Potential
The molecular structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde contains several "structural alerts" that warrant a thorough genotoxicity assessment. These are chemical motifs that are known to have the potential to interact with DNA, leading to mutations and potentially cancer.[4]
-
7-Chloroquinoline Moiety: Quinolines can exhibit mutagenic activity.[5] While some studies on related compounds like chloroquine (CQ) show weak bacterial mutagenicity that was not confirmed in mammalian cell assays,[6] other reports indicate that CQ can be genotoxic in both in vitro and in vivo systems.[7] The presence of the chloro-substituent is a key feature to consider.
-
Aromatic Aldehyde Group: Aldehydes are a class of reactive carbonyls that are known to be genotoxic.[8][9][10] They can form covalent adducts with DNA, leading to DNA damage and mutations.[8][11] Benzaldehyde, specifically, has been noted for its cytotoxic and genotoxic effects.[8]
-
Vinyl Group: While not as strong a structural alert as the other moieties, vinyl groups can be involved in reactions that lead to genotoxic compounds.
Given these structural features, a rigorous assessment for potential genotoxic impurities arising from the synthesis or degradation of the target compound is critical.
Potential Impurities and Comparative Risk
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde typically involves the reaction of 7-chloroquinaldine and isophthalaldehyde (or its mono-aldehyde equivalent).[12] Therefore, unreacted starting materials and byproducts are the primary sources of potential GTIs.
An alternative synthetic route could involve a Wittig or Stille coupling reaction.[1] Each synthetic pathway presents a different impurity profile that must be assessed. A comparative risk analysis is essential for selecting a synthetic route that minimizes the formation of high-risk impurities.
Table 1: Comparison of Potential Genotoxic Impurities from Different Synthetic Routes
| Impurity Name | Structure | Potential Source | Genotoxic Concern | Control Strategy |
| 7-Chloroquinaldine | 7-chloro-2-methylquinoline | Unreacted starting material | Precursor to a known structural alert (chloroquinoline) | Monitor in starting material and final product; optimize reaction stoichiometry. |
| Isophthalaldehyde | Benzene-1,3-dicarboxaldehyde | Unreacted starting material | Aromatic dialdehyde, potential for DNA cross-linking | Qualify starting material; control via purification steps. |
| Organostannanes | R-Sn(R')₃ | Reagents in Stille Coupling | Known toxicity, though not typically genotoxic | Avoid this route or demonstrate efficient removal to below established safety limits. |
| Triphenylphosphine oxide | (C₆H₅)₃PO | Byproduct of Wittig Reaction | Generally low genotoxic concern | Control via crystallization and purification. |
Experimental Assessment and Protocols
Regulatory guidelines, such as ICH M7, mandate a systematic approach to assess and control mutagenic impurities.[3] This involves both computational (in silico) and experimental testing.
The following diagram outlines the decision-making process for identifying and controlling genotoxic impurities.
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.
-
Objective: To evaluate the mutagenic potential of a test article by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.
-
Strains: A minimum of five strains are typically used, including four Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (WP2 uvrA) or a suitable alternative.
-
Procedure:
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to mimic mammalian metabolism.
-
Exposure: The test article, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted.
-
-
Criteria for a Positive Result: A substance is considered mutagenic if it produces a dose-related increase in the mean number of revertants per plate and/or a reproducible increase at one or more concentrations over the solvent control.
Analytical Methodologies for Trace Analysis
Controlling GTIs requires highly sensitive analytical methods capable of detecting impurities at parts-per-million (ppm) levels.[13] The Threshold of Toxicological Concern (TTC) for most GTIs is 1.5 µ g/day , which translates to low ppm levels in the final drug substance depending on the daily dose.[14]
Table 2: Comparison of Analytical Techniques for GTI Detection
| Technique | Principle | Suitability for Target Impurities | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection.[15] | Excellent for non-volatile impurities like 7-chloroquinaldine and aldehyde derivatives. | High sensitivity and selectivity; provides structural information.[15][16] | Matrix effects can be a challenge. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection.[16] | Suitable for volatile or semi-volatile impurities. May require derivatization for polar compounds.[16] | Excellent for volatile organic compounds; high resolving power.[15] | Not suitable for thermally labile or non-volatile compounds. |
| RP-HPLC-UV | Reversed-phase high-performance liquid chromatography with UV detection.[17] | Can be used if impurities have a UV chromophore and are present at sufficient levels. | Widely available, robust, and cost-effective. | Lower sensitivity and selectivity compared to MS detection. |
A specific RP-HPLC method has been developed to quantify isophthalaldehyde and 3-(2-(7-chloroquinolin-2-yl)-(e)-vinyl)benzaldehyde in Montelukast Sodium, achieving a limit of quantification of 0.25 ppm.[14]
The following diagram illustrates a typical workflow for developing and validating an analytical method for GTI control.
Genotoxicity Signaling Pathway
Genotoxic impurities exert their effects by damaging DNA. This damage triggers a complex cellular response, often involving the p53 tumor suppressor protein, to arrest the cell cycle and initiate DNA repair or apoptosis.
This pathway highlights how even trace amounts of a potent GTI can initiate a cascade that affects cell fate. The inability to properly repair DNA damage can lead to the accumulation of mutations, a key step in carcinogenesis.[10]
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic toxicology testing of the antimalarial drugs chloroquine and a new analog, AQ-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquine and Chloroquine: a review to evaluate its potential to use as a prophylactic drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prepchem.com [prepchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jocpr.com [jocpr.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
Essential Disposal Protocols for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Immediate Reference: Proper disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is critical for laboratory safety and environmental protection. This compound is classified as a halogenated aromatic aldehyde and should be treated as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.
Disposal procedures for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde require careful handling due to its chemical properties as a halogenated aromatic compound and an aldehyde. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, established protocols for similar chemical classes provide a clear framework for safe disposal. The primary hazard identified for this compound is as an irritant[1].
Key Disposal Principles
The fundamental principle for disposing of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is to treat it as hazardous waste. It must be segregated from non-halogenated waste to prevent contamination and ensure proper disposal, which is often incineration at high temperatures to avoid the formation of toxic byproducts like dioxins[2].
Waste Segregation and Collection:
-
Solid Waste: Collect any solid 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste[3]. Rinsates from cleaning contaminated glassware, for instance with acetone, must also be collected as hazardous waste[3].
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde"[3].
Institutional Procedures: Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office[3]. They will provide specific guidance on container types, labeling, and pickup schedules.
Quantitative Data Summary
While specific quantitative data for this compound's disposal is not available, the following table summarizes the key classifications that inform its handling.
| Parameter | Value/Classification | Source |
| Chemical Name | 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | N/A |
| CAS Number | 120578-03-2 | [1] |
| Molecular Formula | C18H12ClNO | [1] |
| Hazard Classification | Irritant | [1] |
| Chemical Class | Halogenated Aromatic Compound, Aldehyde | N/A |
| Waste Category | Halogenated Organic Waste | [3][4] |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound or its waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Carefully place any solid waste (e.g., residual compound, contaminated articles) into a designated solid hazardous waste container.
-
This container must be specifically for halogenated organic compounds.
-
-
Liquid Waste:
-
For solutions containing the compound, pour the liquid waste into a designated liquid hazardous waste container for halogenated solvents.
-
Rinse any contaminated glassware (e.g., beakers, flasks) with a suitable solvent like acetone.
-
Collect this solvent rinsate in the same halogenated liquid waste container[3]. Do not dispose of it down the drain.
-
3. Container Management:
-
Ensure waste containers are made of a compatible material.
-
Keep waste containers securely closed when not in use.
-
Affix a "Hazardous Waste" label to the container immediately upon adding the first amount of waste.
-
On the label, clearly write the full chemical name: "3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde" and list any other components of the waste stream with their approximate concentrations.
4. Storage and Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office. Do not attempt to dispose of this chemical through standard trash or sewer systems.
5. Spill Management:
-
In the event of a spill, contain the material using an inert absorbent.
-
Collect the absorbent material and place it in the designated solid halogenated waste container.
-
Report the spill to your laboratory supervisor and EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: Disposal workflow for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
References
Personal protective equipment for handling 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Essential Safety and Handling Guide for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
This guide provides immediate and essential safety, operational, and disposal protocols for handling 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure to this chemical irritant.
Chemical Properties and Hazards
| Property | Value |
| CAS Number | 120578-03-2 |
| Molecular Formula | C₁₈H₁₂ClNO |
| Molecular Weight | 293.75 g/mol |
| Primary Hazard | Irritant |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is the minimum requirement to protect against potential splashes, inhalation of dust (if in solid form), and skin contact.
-
Body Protection: A standard laboratory coat must be worn to protect against splashes and spills.[2][3][4] For tasks with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.[5]
-
Eye and Face Protection: Chemical splash goggles are mandatory to provide a seal around the eyes.[5][6][7] In procedures where there is a significant splash hazard, a face shield should be worn in addition to goggles.[4][6]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] Given the limited data on this specific compound, wearing double gloves can provide an extra layer of protection.[6] Gloves should be inspected before use and changed immediately if contaminated or torn.[5]
-
Footwear: Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.[3]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls and Preparation:
- All work involving the handling of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, especially when weighing or transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][8]
- Ensure that a safety shower and eyewash station are readily accessible.
- Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
- Keep a spill kit appropriate for chemical irritants readily available.[1]
2. Handling and Use:
- Wear all required PPE before entering the designated handling area.
- When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Keep all containers with the chemical tightly closed when not in use.[1]
3. Post-Handling and Decontamination:
- After handling, decontaminate the work area in the fume hood with an appropriate cleaning agent.
- Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated hazardous waste container.
-
Waste Container: The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[1][9] It must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde" and any solvents used.[9][10]
-
Halogenated Waste: As this compound contains chlorine, it should be disposed of in a container specifically designated for halogenated organic waste, separate from non-halogenated waste streams.[9][10][11]
-
Storage and Collection: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][10] Follow your institution's procedures for requesting hazardous waste pickup.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Caption: Workflow for handling 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. pdx.edu [pdx.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
